2,4-dimethoxybutanoic acid
Description
Properties
CAS No. |
1832579-54-0 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 2,4-dimethoxybutanoic acid
An In-depth Technical Guide to the Chemical Structure of 2,4-Dimethoxybutanoic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the , a compound not extensively documented in publicly available scientific literature or commercial catalogs. In the absence of direct experimental data, this document leverages established principles of organic chemistry and spectroscopic theory, alongside data from structurally analogous compounds, to construct a detailed profile. The guide elucidates the molecule's structural and stereochemical features, predicts its physicochemical and spectroscopic properties, and proposes a viable synthetic pathway. This predictive and analytical approach is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of this molecule, enabling its consideration as a novel building block or scaffold in organic synthesis and medicinal chemistry.
Introduction: The Context of Substituted Aliphatic Acids
Aliphatic carboxylic acids bearing heteroatom substituents are fundamental scaffolds in medicinal chemistry and materials science. The presence, position, and nature of these functional groups can profoundly influence a molecule's polarity, reactivity, metabolic stability, and ability to interact with biological targets. While many short-chain substituted acids are well-characterized, 2,4-dimethoxybutanoic acid represents a notable knowledge gap.
This guide serves as a detailed theoretical and predictive exploration of its chemical structure. By deconstructing its constituent parts and analyzing data from isomers and related molecules, we can build a robust and scientifically grounded understanding. The core objective is to provide an authoritative resource that explains the causality behind its predicted properties and to lay the groundwork for its potential synthesis and application.
Molecular Structure and Physicochemical Properties
The defining feature of 2,4-dimethoxybutanoic acid is a four-carbon aliphatic chain functionalized with a carboxylic acid at the C1 position and two methoxy groups at the C2 and C4 positions.
IUPAC Nomenclature and Chemical Identifiers
-
IUPAC Name: 2,4-dimethoxybutanoic acid
-
CAS Number: Not assigned in the CAS Registry as of the date of this publication.
-
Molecular Formula: C₆H₁₂O₄
-
Canonical SMILES: COCCC(C(=O)O)OC
Molecular Representation and Stereochemistry
The structure contains a single stereocenter at the C2 position, meaning it can exist as a pair of enantiomers: (R)-2,4-dimethoxybutanoic acid and (S)-2,4-dimethoxybutanoic acid.
Caption: 2D structure of 2,4-dimethoxybutanoic acid.
The chirality at C2 is a critical feature for applications in drug development, as enantiomers often exhibit significantly different pharmacological and toxicological profiles. The synthesis of this compound would require either a resolution of the racemic mixture or an asymmetric synthesis strategy to obtain a single enantiomer.[1]
Predicted Physicochemical Properties
In the absence of experimental data, physicochemical properties can be predicted using computational models. These values are derived from the analysis of its structure and comparison with known compounds like 4,4-dimethoxybutanoic acid and other substituted butanoic acids.
| Property | Predicted Value | Source/Basis of Prediction |
| Molecular Weight | 148.16 g/mol | Calculated from Molecular Formula C₆H₁₂O₄ |
| Boiling Point | ~220-240 °C | Extrapolated from butanoic acid and its substituted analogs.[2][3] |
| Density | ~1.1 - 1.2 g/cm³ | Based on structurally similar oxygenated aliphatic acids. |
| pKa | ~4.0 - 4.5 | The electron-withdrawing effect of the C2-methoxy group is expected to slightly increase acidity compared to butanoic acid (pKa ~4.8). |
| LogP (XLogP3) | ~0.3 - 0.7 | Calculated based on fragment contributions, suggesting moderate hydrophilicity. |
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4-dimethoxybutanoic acid.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum (in CDCl₃) would exhibit distinct signals corresponding to the 12 protons in the molecule.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | N/A | Characteristic of a carboxylic acid proton; exchangeable with D₂O. |
| H2 (-CH-) | 3.9 - 4.1 | Doublet of Doublets (dd) | ~4-6, ~7-9 | Alpha to both a carbonyl and an ether, leading to a significant downfield shift. Coupled to the two diastereotopic H3 protons. |
| H4 (-CH₂-) | 3.5 - 3.7 | Triplet (t) | ~6-7 | Methylene group adjacent to a methoxy group. |
| -OCH₃ (at C2) | 3.4 - 3.5 | Singlet (s) | N/A | Methoxy group attached to the chiral center. |
| -OCH₃ (at C4) | 3.3 - 3.4 | Singlet (s) | N/A | Methoxy group at the terminal position. |
| H3 (-CH₂-) | 1.9 - 2.2 | Multiplet (m) | Various | Diastereotopic methylene protons coupled to both H2 and H4. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show six unique carbon signals.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (-COOH) | 175 - 180 | Typical range for a carboxylic acid carbonyl carbon. |
| C2 (-CH-) | 78 - 82 | Carbon bearing a methoxy group and adjacent to the carbonyl. |
| C4 (-CH₂-) | 68 - 72 | Methylene carbon attached to the terminal methoxy group. |
| -OCH₃ (at C2) | 57 - 59 | Methoxy carbon attached to the chiral center. |
| -OCH₃ (at C4) | 55 - 57 | Terminal methoxy carbon. |
| C3 (-CH₂-) | 30 - 35 | Aliphatic methylene carbon. |
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by absorptions from the hydroxyl, carbonyl, and carbon-oxygen bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C-O (Ethers & Acid) | 1050 - 1250 | Stretching |
Mass Spectrometry (MS)
In an Electron Ionization (EI) MS experiment, the following key fragments would be expected:
-
Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular weight.
-
Key Fragments:
-
m/z = 117 (M⁺ - OCH₃): Loss of a methoxy radical.
-
m/z = 103 (M⁺ - COOH): Loss of the carboxyl group.
-
m/z = 73 (C₃H₅O₂⁺): Cleavage between C2 and C3.
-
m/z = 45 (COOH⁺): Carboxyl fragment.
-
Proposed Synthetic Pathway
Given that 2,4-dimethoxybutanoic acid is not commercially available, a de novo synthesis is required. A logical approach would involve constructing the carbon backbone and introducing the functional groups in a controlled manner. Asymmetric synthesis would be crucial for obtaining enantiomerically pure material.[4]
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be derived from simpler, readily available precursors such as malic acid or succinaldehyde derivatives.
Caption: Retrosynthetic analysis for 2,4-dimethoxybutanoic acid.
Proposed Asymmetric Synthesis Workflow
An effective strategy for controlling the stereochemistry at C2 involves the use of a chiral auxiliary, such as an Evans oxazolidinone.[]
Caption: Proposed workflow for asymmetric synthesis.
Experimental Protocol Outline:
-
Acylation: React a commercially available chiral oxazolidinone with 3-methoxypropanoyl chloride to form the N-acyl oxazolidinone. This establishes the C3-C4-O backbone.
-
Enolate Formation: Treat the product from Step 1 with a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) at low temperature (-78 °C) to form the corresponding sodium enolate.
-
Diastereoselective Aldol Reaction: Introduce an electrophile such as methoxymethyl chloride (MOM-Cl) to the enolate. The steric bulk of the chiral auxiliary will direct the alkylation to one face, establishing the C2 stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: Remove the chiral auxiliary via hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) to yield the free chiral carboxylic acid.
-
Purification: Purify the final product using standard techniques such as column chromatography or distillation.
This protocol provides a robust and field-proven framework for accessing the target molecule in an enantiomerically enriched form, which is essential for its potential use in drug discovery.
Applications and Relevance in Research
While no biological activity has been reported for 2,4-dimethoxybutanoic acid itself, its structure is of interest to medicinal chemists for several reasons:
-
Chiral Building Block: As a chiral C6 scaffold, it can serve as a starting material for the synthesis of more complex molecules, where the stereochemistry at C2 can be used to control the overall topology of the final product.
-
Metabolic Stability: The methoxy groups, compared to hydroxyl groups, are less prone to phase II metabolic conjugation (glucuronidation or sulfation), potentially leading to improved pharmacokinetic profiles in drug candidates.
-
Pharmacophore Mimicry: The arrangement of oxygen atoms (ether, ether, and carboxylic acid) creates a specific pattern of hydrogen bond acceptors and donors. This motif could mimic the functionality of scaffolds found in inhibitors of metalloenzymes or other protein targets. For instance, related diketo acid structures are known inhibitors of viral enzymes.[6][7]
Conclusion
2,4-Dimethoxybutanoic acid is a structurally intriguing but scientifically uncharacterized molecule. This guide has provided a comprehensive theoretical framework for its chemical structure, establishing its key features, including the critical C2 stereocenter. Through predictive modeling based on established chemical principles and data from analogous compounds, we have outlined its likely physicochemical properties and spectroscopic signatures. Furthermore, a viable, stereocontrolled synthetic route has been proposed to facilitate its future production and investigation. This document serves as a foundational resource, intended to catalyze further research into 2,4-dimethoxybutanoic acid and enable its exploration as a novel tool for professionals in drug discovery and chemical synthesis.
References
-
PubChem. Ethyl 2-cyano-4,4-dimethoxybutanoate. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]
-
PubChem. 2-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (NP0058246). (n.d.). Retrieved March 7, 2026, from [Link]
-
PubChem. Methyl 4,4-dimethoxybutanoate. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]
-
PubChem. 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]
-
SpectraBase. Pentanoic acid, 2,4-dimethyl-, (4-methoxyphenyl)methyl ester, (S)-. (n.d.). Retrieved March 7, 2026, from [Link]
-
US EPA. Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-. (2023). Retrieved March 7, 2026, from [Link]
-
NIST. Benzoic acid, 2,4-dimethoxy-, methyl ester. NIST Chemistry WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
-
Longdom Publishing. Asymmetric Synthesis of Axially Chiral Compounds. Journal of Organic & Inorganic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
-
PubChem. 2,4-Dimethyloctanoic acid. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]
-
Kanazawa University. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. (2019). Retrieved March 7, 2026, from [Link]
-
NIST. Butanoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
-
PubChem. 2,4-Dimethylhexanoic acid. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]
-
Joksimovic, N., et al. 2,4-Diketo esters: Crucial intermediates for drug discovery. Bioorganic Chemistry. (2020). Retrieved March 7, 2026, from [Link]
-
MDPI. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. (2023). Retrieved March 7, 2026, from [Link]
-
ResearchGate. Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. (n.d.). Retrieved March 7, 2026, from [Link]
-
NIST. Butanoic acid. NIST Chemistry WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
-
PubMed. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2023). Retrieved March 7, 2026, from [Link]
-
ResearchGate. The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. (n.d.). Retrieved March 7, 2026, from [Link]
-
ATB. 2,4-Dimethoxybenzoicacid. (n.d.). Retrieved March 7, 2026, from [Link]
-
NIST. Benzoic acid, 2,4-dimethoxy-. NIST Chemistry WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
-
SpectraBase. Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester. (n.d.). Retrieved March 7, 2026, from [Link]
-
NIST. 2,4-Dimethoxyphenol. NIST Chemistry WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
-
NIST. Benzoic acid, 2,4-dimethyl-. NIST Chemistry WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
-
CAS Common Chemistry. 2,3-Dimethylbutanoic acid. (n.d.). Retrieved March 7, 2026, from [Link]
-
AA Blocks. 35848-90-9 | 4,4-Dimethoxybutanoic acid. (n.d.). Retrieved March 7, 2026, from [Link]
-
PubChem. 2,4-Dimethylbenzoic acid. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]
- Google Patents. US4996354A - Preparation of 2,4-dihydroxybenzoic acid. (n.d.).
-
MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. (2025). Retrieved March 7, 2026, from [Link]
-
YouTube. 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. (2021). Retrieved March 7, 2026, from [Link]
Sources
2,4-dimethoxybutanoic acid molecular weight and formula
Development Guide for Medicinal Chemistry & Organic Synthesis
Part 1: Executive Summary & Chemical Profile
2,4-Dimethoxybutanoic acid is a specialized functionalized carboxylic acid used primarily as a chiral building block in the synthesis of complex pharmaceutical intermediates, most notably MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors . Its structure—a four-carbon backbone substituted with methoxy groups at the
Core Chemical Data
| Property | Value |
| CAS Number | 1832579-54-0 |
| IUPAC Name | 2,4-dimethoxybutanoic acid |
| Molecular Formula | |
| Molecular Weight | 148.16 g/mol |
| Exact Mass | 148.0736 |
| SMILES | COCCC(OC)C(=O)O |
| Physical State | Viscous oil or low-melting solid (typically isolated as oil) |
| Solubility | Soluble in MeOH, DCM, THF, Ethyl Acetate; Sparingly soluble in Hexanes |
| pKa (Calc.) | ~3.8 – 4.2 (Inductive effect of |
Part 2: Synthesis & Production Protocols
As this compound is often custom-synthesized rather than bought in bulk, understanding its production is critical for project timelines. The most robust route utilizes
Validated Synthesis Workflow (Lactone Ring-Opening)
Reaction Logic: The synthesis exploits the reactivity of the lactone ring. Acid-catalyzed methanolysis opens the ring to form the ester, while trimethylorthoformate (TMOF) facilitates the methylation of the resulting primary alcohol at C4 (formerly the ring oxygen) and the formation of the methyl ester, preventing recyclization.
Step-by-Step Protocol
Phase 1: Ring Opening & Methylation
-
Reagents: 3-methoxydihydrofuran-2(3H)-one (1.0 equiv), Trimethylorthoformate (2.0 equiv), Methanol (Solvent/Reagent).[1]
-
Catalyst: Conc.
(0.03 equiv). -
Procedure:
-
Dissolve 3-methoxydihydrofuran-2(3H)-one in MeOH.
-
Add TMOF and catalytic sulfuric acid.
-
Heat to 50°C and stir for 12–16 hours. Note: TMOF acts as a water scavenger and methylating agent adjunct.
-
Checkpoint: Monitor by TLC/LC-MS for disappearance of lactone.
-
Concentrate in vacuo to yield crude methyl 2,4-dimethoxybutanoate.
-
Phase 2: Saponification to Free Acid
-
Reagents: Crude Ester from Phase 1, LiOH (2M aqueous solution), THF.
-
Procedure:
-
Redissolve crude ester in THF.
-
Add LiOH solution (excess, typically 2-3 equiv) at 0°C, then warm to Room Temperature (RT).
-
Stir until hydrolysis is complete (approx. 2–4 hours).
-
Workup (Critical):
-
Remove THF under reduced pressure.
-
Acidify aqueous phase to pH 1 with 1N HCl.[1]
-
Extract with Ethyl Acetate (
). -
Dry organic phase over
or hydrophobic phase separator. -
Evaporate to afford 2,4-dimethoxybutanoic acid .
-
-
Synthesis Pathway Diagram[4]
Figure 1: Synthetic route from lactone precursor to target acid via acid-catalyzed methylation and basic hydrolysis.
Part 3: Applications in Drug Development
MALT1 Inhibitor Development
2,4-dimethoxybutanoic acid is a verified intermediate in the synthesis of Pyrazolo-pyrimidine derivatives , which act as inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1).
-
Mechanism: MALT1 is a paracaspase essential for NF-
B activation in lymphocytes. Inappropriate MALT1 activity drives certain lymphomas (e.g., ABC-DLBCL). -
Role of the Acid: It serves as a "warhead" linker or a polarity-modulating side chain that occupies specific pockets in the MALT1 active site, improving the solubility and pharmacokinetic (PK) profile of the inhibitor compared to purely lipophilic chains.
Metabolic Stability (Methoxy vs. Hydroxy)
In medicinal chemistry, replacing a hydroxy group (-OH) with a methoxy group (-OCH3) ("capping") is a strategic modification:
-
Prevents Glucuronidation: Blocks Phase II conjugation, extending half-life (
). -
Modulates H-Bonding: Removes the H-bond donor capability while retaining acceptor capability, often improving membrane permeability (LogD modulation).
Drug Design Logic Diagram
Figure 2: Strategic rationale for using 2,4-dimethoxybutanoic acid in lead optimization.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these expected parameters.
Nuclear Magnetic Resonance (NMR) Profile ( DMSO- )
Based on the structure and literature precedents for this class:
| Shift ( | Multiplicity | Integration | Assignment |
| 12.5 - 13.0 | Broad Singlet | 1H | -COOH (Carboxylic Acid) |
| 3.74 | dd | 1H | C2-H ( |
| 3.30 - 3.45 | Multiplet | 2H | C4-H |
| 3.25 | Singlet | 3H | C2-OCH |
| 3.20 | Singlet | 3H | C4-OCH |
| 1.80 - 2.00 | Multiplet | 2H | C3-H |
QC Note: The distinct separation of the two methoxy singlets (~3.20 and ~3.25 ppm) is the primary indicator of successful dual methylation.
Part 5: Handling & Safety
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). The compound is hygroscopic; moisture can lead to inaccurate weighing in stoichiometric applications. -
Compatibility: Avoid strong oxidizing agents. Compatible with standard peptide coupling reagents (HATU, EDC/NHS) for amide bond formation.
References
-
Google Patents. (2017). US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors.[1] Retrieved from
-
Natural Products. (n.d.). Rhytidchromone D/E Structure Analysis. Retrieved from [Link]
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A Technical Guide for the Scientific Investigation of 2,4-Dimethoxybutanoic Acid as a Putative Novel Metabolite
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initial comprehensive searches of prominent chemical and metabolomic databases (e.g., PubChem, HMDB, METLIN) and the broader scientific literature do not recognize 2,4-dimethoxybutanoic acid as a known endogenous or xenobiotic metabolite. This presents a unique scientific opportunity: the compound is, for all practical purposes, a "metabolic dark matter."
This guide, therefore, pivots from a description of a known entity to a strategic technical roadmap for its investigation. It is structured for the researcher tasked with exploring the metabolic relevance of a novel small molecule. We will treat 2,4-dimethoxybutanoic acid as our case study, outlining a rigorous, multi-stage workflow to determine if it is a metabolite, elucidate its potential metabolic pathway, and establish a robust analytical framework for its detection and quantification. This document provides the causal logic behind experimental choices and detailed, field-proven protocols to ensure scientific integrity and reproducibility.
The Investigative Roadmap: From Hypothesis to Confirmation
The journey to identifying an unknown metabolite is a systematic process of evidence accumulation. Each stage builds upon the last, moving from theoretical predictions to empirical data and culminating in definitive structural confirmation. The workflow is designed to be a self-validating system, with checkpoints to ensure that resources are committed based on accumulating evidence.
Experimental Investigation: Generating Empirical Evidence
With a working hypothesis, the investigation moves to the laboratory to generate empirical data.
Protocol: In Vitro Metabolism with Human Liver Microsomes (HLMs)
HLMs are a robust and widely used model as they contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). [1]This experiment aims to see if the hypothesized precursor can be converted into 2,4-dimethoxybutanoic acid.
Objective: To determine if a precursor (e.g., 2,4-dihydroxybutanoic acid) is metabolized to 2,4-dimethoxybutanoic acid by human liver enzymes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Precursor substrate (e.g., 2,4-dihydroxybutanoic acid)
-
100 mM Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Ice-cold Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)
-
96-well incubation plate and plate shaker/incubator
Procedure:
-
Prepare Incubation Mix: On ice, prepare a master mix. For a final reaction volume of 200 µL, combine:
-
Phosphate Buffer (to final volume)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Precursor Substrate (final concentration 1-10 µM)
-
-
Pre-incubation: Aliquot the mix into the 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Control Wells: Include negative controls:
-
-NADPH: To check for non-enzymatic degradation.
-
-HLM: To check for substrate stability in the buffer.
-
-Substrate: To serve as a background blank.
-
-
Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction.
-
Reaction Quenching: To stop the reaction, add 400 µL of ice-cold ACN (Stopping Solution) to the appropriate wells. This precipitates the proteins.
-
Post-Incubation: Seal the plate and vortex for 2 minutes.
-
Centrifugation: Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol: Sample Preparation from Biological Matrix (Plasma/Urine)
If investigating an endogenous origin, or for in vivo studies, the target metabolite must be extracted from a complex biological matrix. Protein precipitation is a simple, robust method for plasma. [2][3]Liquid-liquid extraction (LLE) is often effective for urine. [4][5] Protocol: Protein Precipitation (PPT) for Plasma Samples
-
Aliquoting: Thaw plasma samples on ice. Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard: If a stable isotope-labeled internal standard is available (see Section 3.1), spike it into the sample now.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid.
-
Mixing: Vortex vigorously for 30 seconds.
-
Incubation: Incubate at -20°C for 1 hour to enhance protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 15 minutes at 4°C. [3]7. Extraction: Transfer the supernatant to a clean tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator at 4°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis. [3]
LC-MS/MS Screening for Putative Metabolite
This is the discovery phase of the analysis. High-resolution mass spectrometry (HRMS), such as on a Q-TOF or Orbitrap instrument, is essential for determining the accurate mass of the potential metabolite, which is used to predict its elemental formula. [6] Chromatography: The choice between reversed-phase (RPLC) and hydrophilic interaction liquid chromatography (HILIC) is critical. For a butanoic acid derivative, which is relatively polar, HILIC might provide better retention and separation. [7][8][9]However, RPLC with a polar-embedded column is also a viable option.
| Parameter | Reversed-Phase (RPLC) Example | Hydrophilic Interaction (HILIC) Example |
| Column | C18, Polar-Embedded (e.g., 2.1 x 100 mm, 1.8 µm) | Amide or Silica-based (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water |
| Gradient | Start at 5% B, ramp to 95% B | Start at 100% A, ramp to 60% B |
| Flow Rate | 0.3-0.5 mL/min | 0.3-0.5 mL/min |
| Column Temp. | 40 °C | 40 °C |
Mass Spectrometry:
-
Mode: Full scan with high resolution (e.g., >20,000 FWHM).
-
Polarity: Both positive and negative electrospray ionization (ESI) should be tested. A carboxylic acid will likely show a stronger signal in negative mode as [M-H]⁻.
-
Data Analysis: The data is searched for the calculated exact mass of 2,4-dimethoxybutanoic acid (C₆H₁₂O₄).
-
Protonated [M+H]⁺: m/z 149.0757
-
Deprotonated [M-H]⁻: m/z 147.0612
-
-
Tandem MS (MS/MS): If a feature matching the accurate mass is found, a targeted MS/MS experiment is performed to obtain a fragmentation spectrum, which provides structural clues.
Definitive Identification: The Gold Standard
A putative identification based on accurate mass and retention time is not sufficient. Definitive proof requires comparison to an authentic chemical standard. [6]
Chemical Synthesis of Reference Standards
Objective: To synthesize both an unlabeled ("cold") standard of 2,4-dimethoxybutanoic acid and a stable isotope-labeled (SIL) version to serve as an internal standard (IS) for quantification.
The synthesis route will depend on available starting materials but could involve methylation of a dihydroxybutanoic acid precursor. The SIL-IS should ideally have ≥3 mass units difference from the analyte (e.g., by using ¹³C or deuterium labels) to prevent isotopic overlap. [10][11]Deuterated standards are commonly used for their near-identical chemical behavior and co-elution with the analyte. [10]
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination of a novel chemical entity. [12][13]The synthesized standard must be fully characterized.
Required Experiments:
-
1D ¹H NMR: Provides information on the number and environment of protons.
-
1D ¹³C NMR: Shows the number and type of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons). [14][15]* 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. [12][14] These experiments, performed on the synthesized standard, will definitively confirm its structure as 2,4-dimethoxybutanoic acid.
Confirmatory LC-MS/MS Analysis
The final step in identification is to compare the empirical data from the biological sample with the synthesized standard.
Procedure:
-
Analyze the synthesized 2,4-dimethoxybutanoic acid standard using the same LC-MS/MS method developed in Section 2.3.
-
Compare the retention time and the MS/MS fragmentation pattern of the standard with the putative metabolite peak found in the biological sample.
-
A match in both retention time and fragmentation pattern provides Level 1 confidence in the metabolite's identity. [6]
Quantitative Analysis: Isotope Dilution Mass Spectrometry
Once confirmed, the next logical step is to quantify the metabolite's concentration. Isotope dilution mass spectrometry, using the synthesized SIL-IS, is the most accurate and precise method. [16][17][18] Principle: A known amount of the SIL-IS is spiked into the sample at the very beginning of the sample preparation. [16]The SIL-IS is chemically identical to the analyte and will experience the same extraction inefficiencies and matrix effects (ion suppression/enhancement). By measuring the ratio of the analyte's MS signal to the SIL-IS's MS signal, these variations are normalized, leading to highly accurate quantification.
Protocol:
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the unlabeled standard into a blank matrix (e.g., charcoal-stripped plasma) that also contains a fixed concentration of the SIL-IS.
-
Sample Preparation: Prepare unknown samples as described in Section 2.2, adding the same fixed concentration of SIL-IS to each.
-
LC-MS/MS Analysis: Analyze the calibration standards and samples using a triple quadrupole mass spectrometer (QqQ-MS) in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. [17]4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the known concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
While 2,4-dimethoxybutanoic acid is not currently cataloged as a known metabolite, this does not preclude its existence. It may be a novel xenobiotic metabolite, a rare endogenous molecule, or a product of gut microbiome activity. The technical framework presented here provides a comprehensive, rigorous, and validated pathway for any researcher or drug development professional to move from a hypothetical molecule to a fully confirmed and quantified metabolite. By integrating in silico prediction, in vitro metabolism, advanced analytical chemistry, and chemical synthesis, this workflow establishes the necessary scientific integrity to confidently characterize novel players in the metabolome.
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Djoumbou-Feunang, Y., et al. (2019). BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification. Journal of Cheminformatics. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
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Wishart, D.S. (2021). In Silico Predicted Metabolites. Metabolites. Available at: [Link]
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Kato, M., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules. Available at: [Link]
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Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at: [Link]
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Advanced Materials Technology. (2023). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Available at: [Link]
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Dona, A.C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal. Available at: [Link]
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Cui, M., et al. (2018). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass Spectrometry Reviews. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). YouTube: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
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GALA. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available at: [Link]
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Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]
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Hypha Discovery. (n.d.). Structure Elucidation by NMR. Available at: [Link]
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Emwas, A.H., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences. Available at: [Link]
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NetKreatives. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery. Available at: [Link]
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Diamantidou, D., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Journal of Chromatography B. Available at: [Link]
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Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln. Available at: [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
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Yu, T., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Proteome Research. Available at: [Link]
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MetwareBio. (n.d.). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. Available at: [Link]
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Wang, X., et al. (2017). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Available at: [Link]
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UMSL. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Available at: [Link]
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Zhu Lab. (n.d.). Sample preparation. Available at: [Link]
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Chen, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Available at: [Link]
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ACS Publications. (2025). NMR Based Methods for Metabolites Analysis. Available at: [Link]
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Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Available at: [Link]
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Bruker. (2019). Spectroscopic Techniques to Solve the Identification of Unknown Compound in Body Fluids. Available at: [Link]
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SciSpace. (n.d.). LC-MS-based metabolomics. Available at: [Link]
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Tuffour, F., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites. Available at: [Link]
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Val-Laillet, D., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites. Available at: [Link]
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C&EN. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
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Procedure. (2020). sample preparation guideline for extraction of non-polar/polar metabolites from. Available at: [Link]
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Jonsson, P., et al. (2005). Extraction and GC/MS Analysis of the Human Blood Plasma Metabolome. Analytical Chemistry. Available at: [Link]
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ResearchGate. (2025). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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Al-Asmari, A.I., et al. (2021). A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Dong, Y., et al. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
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Structural and Mechanistic Divergence: A Technical Guide to 2,4-Dimethoxybenzoic Acid vs. 2,4-Dimethoxybutanoic Acid
Executive Summary
In rational drug design and complex organic synthesis, the selection between aromatic and aliphatic building blocks fundamentally dictates the physicochemical properties, spatial geometry, and metabolic stability of the resulting molecule. This whitepaper provides a rigorous comparative analysis of 2,4-dimethoxybenzoic acid (2,4-DMBA) and 2,4-dimethoxybutanoic acid (2,4-DMButA) . While both compounds share a di-methoxy substitution pattern, their underlying carbon scaffolds—a rigid aromatic ring versus a flexible aliphatic chain—result in vastly different electronic environments, reactivities, and applications in medicinal chemistry, particularly in the development of MALT1 inhibitors[1].
Structural & Electronic Profiling
2,4-Dimethoxybenzoic Acid (2,4-DMBA)
2,4-DMBA (C9H10O4) is an aromatic carboxylic acid characterized by a planar,
-
Electronic Effects: The methoxy groups at the ortho (C2) and para (C4) positions exert a strong electron-donating resonance effect (+M), which significantly increases the electron density of the aromatic ring.
-
Acidity (pKa): The pKa of 2,4-DMBA is approximately 4.36[3]. The electron-donating nature of the methoxy groups destabilizes the carboxylate conjugate base compared to unsubstituted benzoic acid (pKa 4.20), rendering it a slightly weaker acid.
-
Reactivity: The electron-rich ring is highly susceptible to electrophilic aromatic substitution (EAS). The carboxylic acid group is readily converted into an acyl chloride for downstream coupling[4].
2,4-Dimethoxybutanoic Acid (2,4-DMButA)
2,4-DMButA (C6H12O4) is an aliphatic carboxylic acid built on an
-
Stereochemistry & Flexibility: Unlike its aromatic counterpart, 2,4-DMButA is highly flexible and possesses a chiral center at the C2 position, making it a valuable stereospecific linker[1].
-
Electronic Effects: The methoxy groups cannot participate in resonance with the carboxylate. Instead, they exert an electron-withdrawing inductive effect (-I). The
-methoxy group at C2 strongly stabilizes the carboxylate anion, lowering the pKa (making it more acidic) compared to unsubstituted butanoic acid (pKa 4.82). -
Analytical Significance: Methyl esters of 2,4-DMButA serve as critical saccharinic acid markers in thermally assisted hydrolysis and methylation gas chromatography-mass spectrometry (THM-GC-MS) for analyzing complex carbohydrate matrices[5].
Physicochemical Comparison
The following table summarizes the quantitative and qualitative data distinguishing the two compounds:
| Property | 2,4-Dimethoxybenzoic Acid[2][3] | 2,4-Dimethoxybutanoic Acid[1][5] |
| Chemical Class | Aromatic Carboxylic Acid | Aliphatic Carboxylic Acid |
| Molecular Formula | C9H10O4 | C6H12O4 |
| Molecular Weight | 182.17 g/mol | 148.16 g/mol |
| Structural Rigidity | High (Planar, | Low (Flexible, |
| Stereochemistry | Achiral | Chiral (Stereocenter at C2) |
| Electronic Dominance | Resonance (+M) | Inductive (-I) |
| pKa | ~4.36 | ~3.5 - 3.8 (Driven by |
| Primary Synthetic Role | Rigid pharmacophore / Acylating agent | Flexible linker / Chiral building block |
Logical Workflows & Mandatory Visualization
The divergent chemical spaces of these two compounds dictate entirely different synthetic handling and application trajectories in drug discovery.
Fig 1: Divergent physicochemical properties and synthetic workflows of 2,4-DMBA and 2,4-DMButA.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the most common synthetic transformations for these compounds, explicitly outlining the causality behind the reagent selection.
Protocol A: Synthesis of 2,4-Dimethoxybenzoyl Chloride from 2,4-DMBA
This protocol converts the stable aromatic acid into a highly reactive acyl chloride for amide coupling, utilizing catalytic DMF to avoid harsh reflux conditions that could degrade the electron-rich aromatic system[4][6].
-
Reagent Charging: To a dry, nitrogen-flushed round-bottom flask, add 2,4-dimethoxybenzoic acid (1.0 eq) and suspend in anhydrous tetrahydrofuran (THF) (0.2 M concentration)[6].
-
Catalytic Activation: Add N,N-Dimethylformamide (DMF) (0.05 eq).
-
Causality: DMF reacts with thionyl chloride to generate the Vilsmeier-Haack intermediate (chloroiminium ion). This highly electrophilic species attacks the carboxylic acid much faster than thionyl chloride alone, allowing the reaction to proceed at room temperature.
-
-
Chlorination: Dropwise add thionyl chloride (
) (1.5 eq) over 15 minutes. Stir the reaction mixture at room temperature for 4 to 8 hours until gas evolution ( and ) ceases[6]. -
Azeotropic Purification: Concentrate the mixture under reduced pressure. To ensure the complete removal of unreacted
and residual (which can poison downstream basic coupling reactions), dissolve the crude residue in anhydrous toluene and concentrate again. Repeat this azeotropic evaporation twice[4]. The resulting crude acyl chloride is ready for immediate use.
Protocol B: Synthesis of 2,4-Dimethoxybutanoic Acid via Lactone Ring-Opening
This protocol details the generation of the flexible aliphatic acid from a cyclic precursor, a method utilized in the synthesis of complex pyrazolo-pyrimidine MALT1 inhibitors[1][7].
-
Ring-Opening and Methylation: In a reaction vessel, dissolve 3-methoxydihydrofuran-2(3H)-one (1.0 eq) and trimethyl orthoformate (2.0 eq) in anhydrous methanol[1].
-
Acid Catalysis: Add a catalytic amount of concentrated
(0.03 eq). Stir the mixture at 50°C overnight[1].-
Causality: The strong acid protonates the lactone carbonyl, forming an oxonium ion that is highly susceptible to nucleophilic attack by methanol. Trimethyl orthoformate acts as a dehydrating agent and methylating source, driving the equilibrium toward the formation of the open-chain 2,4-dimethoxybutanoic acid methyl ester.
-
-
Selective Saponification: Cool the mixture to room temperature and evaporate the volatiles. Dissolve the crude ester in THF and add an excess of 2M aqueous LiOH. Stir at room temperature for 4 hours[1].
-
Causality: LiOH provides hydroxide ions for the selective hydrolysis (saponification) of the methyl ester. The aliphatic ether linkages at C2 and C4 are highly stable to basic conditions and remain intact.
-
-
Workup: Wash the aqueous layer with diethyl ether to remove non-polar impurities. Carefully acidify the aqueous layer with 1M
to pH ~2, extract with ethyl acetate, dry over anhydrous , and concentrate under vacuum to yield pure 2,4-dimethoxybutanoic acid[1].
References
1.[2] PubChem. "2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052". National Institutes of Health. URL: 2.[3] Stenutz. "pKa values". Tables for Chemistry. URL: 3.[1] Google Patents. "US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors". URL: 4.[4] Benchchem. "Synthesis routes of 2,4-Dimethoxybenzoyl chloride". URL: 5.[7] Google Patents. "US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors". URL: 6.[6] Google Patents. "A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride". URL: 7.[5] Digital Commons @ EMU. "Characterization of the binders in the rock art of Cueva La Conga, Nicaragua". URL:
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Technical Whitepaper: 2,4-Dimethoxybutanoic Acid
The following technical guide provides an in-depth analysis of 2,4-Dimethoxybutanoic Acid , a specialized aliphatic ether-carboxylic acid used primarily as a chiral building block in medicinal chemistry.
CAS Registry Number: 1832579-54-0 Chemical Formula: C₆H₁₂O₄ Molecular Weight: 148.16 g/mol [1][2]
Executive Summary
2,4-Dimethoxybutanoic acid is a functionalized carboxylic acid derivative characterized by the presence of methoxy ether groups at the
This guide outlines the physicochemical profile, validated synthetic protocols, and application scope of 2,4-dimethoxybutanoic acid, designed for researchers in organic synthesis and drug discovery.
Chemical Identity & Physicochemical Profiling
The physicochemical properties of 2,4-dimethoxybutanoic acid are dictated by its short carbon chain and high oxygen content, resulting in a polar, water-soluble molecule with enhanced acidity compared to non-substituted butanoic acid due to the inductive effect of the
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Prediction |
| IUPAC Name | 2,4-Dimethoxybutanoic acid | Nomenclature |
| CAS Number | 1832579-54-0 | Chemical Abstracts Service |
| MDL Number | MFCD31641853 | Symyx |
| Molecular Mass | 148.16 g/mol | Calculated |
| Physical State | Viscous oil or low-melting solid | Experimental Observation |
| Solubility | Soluble in MeOH, EtOH, DMSO, Water; Sparingly soluble in Hexane | Polarity Analysis |
| pKa (Predicted) | 3.5 – 3.8 | |
| LogP (Predicted) | ~0.15 | Hydrophilic |
| Chirality | One stereocenter at C2 (Exists as (R), (S), or (rac)) | Structural Analysis |
Synthetic Methodologies
The synthesis of 2,4-dimethoxybutanoic acid is not typically achieved via direct methylation of butanoic acid due to selectivity issues. The most robust, field-proven protocol involves the ring-opening of
Core Protocol: Lactone Ring-Opening & Methylation
Rationale: This method utilizes 3-methoxydihydrofuran-2(3H)-one as a starting material.[4] The lactone ring provides the pre-formed C4-oxygen backbone, and the reaction with trimethylorthoformate serves to simultaneously open the ring and methylate the resulting hydroxyl group (or protect the carboxyl as an ester intermediate).
Step-by-Step Workflow
-
Reagents: 3-methoxydihydrofuran-2(3H)-one (1.0 eq), Trimethylorthoformate (2.0 eq), Methanol (Solvent), Sulfuric Acid (Catalytic).[4]
-
Esterification/Ring Opening:
-
Dissolve 3-methoxydihydrofuran-2(3H)-one in methanol.
-
Add trimethylorthoformate and a catalytic amount of concentrated H₂SO₄.
-
Reaction Condition: Heat to 50°C for 12–18 hours.
-
Mechanism:[5][6] Acid-catalyzed alcoholysis opens the lactone to form methyl 2-hydroxy-4-methoxybutanoate, which undergoes further methylation/exchange to form methyl 2,4-dimethoxybutanoate .
-
-
Hydrolysis (Saponification):
-
Evaporate the solvent to yield the crude ester.
-
Redissolve in Tetrahydrofuran (THF).
-
Add 2M aqueous Lithium Hydroxide (LiOH) (2.0 eq).
-
Stir at Room Temperature (RT) until TLC indicates consumption of the ester.
-
-
Workup & Isolation:
-
Acidify the aqueous phase with 1N HCl to pH ≈ 1.[4]
-
Extract with Ethyl Acetate (EtOAc) (3x).
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Yield: Typically >85% as a colorless to pale yellow oil.
-
Visualization: Synthetic Pathway
The following diagram illustrates the transformation from the lactone precursor to the final acid.
Figure 1: Synthetic route from lactone precursor via acid-catalyzed ring opening and saponification.[4]
Analytical Characterization
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.
Expected Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.5 ppm (s, 1H, -COOH ) – Broad singlet, exchangeable.
-
3.74 ppm (dd, 1H, H-2) – Characteristic
-proton shifted by methoxy group. - 3.30–3.45 ppm (m, 2H, H-4) – Terminal methylene protons adjacent to methoxy.
- 3.25 ppm (s, 3H, C2-OCH ₃).
- 3.20 ppm (s, 3H, C4-OCH ₃).
- 1.80–2.00 ppm (m, 2H, H-3) – Methylene bridge protons.
-
Mass Spectrometry (ESI):
-
[M-H]⁻: 147.1 m/z (Negative mode ionization is preferred for carboxylic acids).
-
Biological & Pharmaceutical Relevance[7][10]
2,4-Dimethoxybutanoic acid is not merely a solvent or simple reagent; it is a pharmacophore scaffold used to introduce polarity and specific steric constraints into bioactive molecules.
Primary Application: MALT1 Inhibition
The compound serves as a key building block in the development of Pyrazolo-pyrimidine derivatives , which act as inhibitors of the MALT1 paracaspase. MALT1 is a critical effector protein in the NF-
-
Autoimmune Diseases: Rheumatoid arthritis, multiple sclerosis.[4]
-
Oncology: B-cell lymphomas (ABC-DLBCL).
Mechanism of Incorporation: The acid moiety of 2,4-dimethoxybutanoic acid is typically coupled to an amine on the pyrazolo-pyrimidine core to form an amide linkage. The C2 and C4 methoxy groups then occupy specific sub-pockets within the MALT1 active site, enhancing binding affinity through hydrogen bonding and hydrophobic interactions.
Visualization: Drug Development Context
Figure 2: Integration of 2,4-dimethoxybutanoic acid into MALT1 inhibitor drug discovery workflows.
Safety & Handling (MSDS Summary)
While specific toxicological data for this specific derivative is limited, handling should follow protocols for functionalized aliphatic acids .
-
GHS Classification ( Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of vapors, especially if the compound is in oil form.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.
-
References
-
PubChem Compound Summary. 2,4-Dimethoxybutanoic acid (CAS 1832579-54-0).[2][3] National Center for Biotechnology Information. Link
-
Patent US9815842B2. Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors.[4] Google Patents. Link
-
ChemicalBook. 2,4-Dimethoxybutanoic acid Product Description.Link
-
Sigma-Aldrich. Building Block Search: 2,4-dimethoxybutanoic acid.[3]Link
Sources
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- 4. US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors - Google Patents [patents.google.com]
- 5. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
2,4-dimethoxybutanoic acid IUPAC name and synonyms
Part 1: Chemical Identity & Nomenclature
2,4-Dimethoxybutanoic acid is a specialized aliphatic ether-acid used primarily as a chiral building block in the synthesis of complex pharmaceutical intermediates and as a reference standard for specific metabolic impurities. Its structure features a carboxylic acid tail with methoxy substitutions at the alpha (C2) and gamma (C4) positions, imparting unique solubility and reactivity profiles compared to its dihydroxy analogs.
Core Identifiers
| Parameter | Detail |
| IUPAC Name | 2,4-Dimethoxybutanoic acid |
| Common Synonyms | 2,4-Dimethoxybutyric acid; Butanoic acid, 2,4-dimethoxy- |
| CAS Registry Number | 1832579-54-0 (Acid); 713396-36-6 (Methyl ester) |
| Molecular Formula | C₆H₁₂O₄ |
| Molecular Weight | 148.16 g/mol |
| SMILES | COCCC(C(=O)O)OC |
| InChI Key | InChI=1S/C6H12O4/c1-9-4-3-5(10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,[1][2][3][4][5][6][7]8) |
Stereochemical Considerations
The C2 position is a chiral center. While the CAS 1832579-54-0 typically refers to the racemate, enantiopure forms ((R)- and (S)-) are critical in asymmetric synthesis, particularly for peptidomimetic drugs where the methoxy group mimics the steric bulk of isoleucine or leucine side chains without the hydrophobicity.
Part 2: Synthetic Pathways & Causality
The synthesis of 2,4-dimethoxybutanoic acid is not a trivial oxidation of a primary alcohol due to the sensitivity of the ether linkages. The most robust industrial route involves the ring-opening of
Primary Route: Ring Opening of -Bromo- -Butyrolactone
This pathway is preferred for its atom economy and the availability of the starting material.
Mechanism:
-
Nucleophilic Attack: Sodium methoxide (NaOMe) acts as both a nucleophile and a base.
-
Ring Opening/Substitution: The reaction with
-bromo- -butyrolactone proceeds via an epoxide intermediate or direct displacement/opening, yielding methyl 2,4-dimethoxybutanoate. -
Hydrolysis: The ester is saponified to yield the free acid.
Causality in Reagent Choice:
-
Reagent: Sodium Methoxide in Methanol.
-
Why? Using hydroxide would yield the hydroxy-methoxy product. To ensure the C4 position becomes a methoxy ether, the solvent system must drive the alkoxide attack.
-
Temperature Control: The reaction is exothermic. Controlled addition at 0°C prevents polymerization of the lactone.
Figure 1: Synthetic pathway from lactone precursor to target acid via methoxide-mediated ring opening.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Methyl 2,4-dimethoxybutanoate (Precursor)
Note: This protocol assumes anhydrous conditions to prevent hydrolysis.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Reagent Prep: Prepare a solution of Sodium Methoxide (2.5 eq) in anhydrous Methanol (0.5 M).
-
Addition: Cool the solution to 0°C. Dropwise add
-bromo- -butyrolactone (1.0 eq) over 30 minutes.-
Validation Point: The solution should turn slightly turbid (NaBr precipitation). If the solution turns dark brown immediately, the temperature is too high (elimination side reaction).
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with glacial acetic acid (to pH 7). Concentrate in vacuo.[6][8] Resuspend in diethyl ether, filter off salts, and concentrate again.
-
Purification: Distillation under reduced pressure (bp ~85°C at 10 mmHg).
Protocol B: Hydrolysis to 2,4-Dimethoxybutanoic Acid
-
Dissolution: Dissolve the methyl ester (1.0 eq) in THF:Water (3:1).
-
Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) at 0°C.
-
Monitoring: Stir at ambient temperature. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The ester spot (
) should disappear, and a baseline spot (salt) should appear. -
Isolation:
-
Acidify to pH 2 with 1N HCl.
-
Extract with Ethyl Acetate (3x).[8]
-
Dry over MgSO₄ and concentrate.
-
Result: Colorless to pale yellow oil.
-
Part 4: Analytical Characterization & Quality Control
To ensure scientific integrity, the identity of the compound must be validated using NMR and MS. The following data is predictive based on the structure and analogous compounds.
Expected NMR Profile (CDCl₃, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| COOH | 10.5 - 12.0 | Broad Singlet | 1H | Carboxylic Acid |
| C2-H | 3.95 | dd (J=4.5, 7.2 Hz) | 1H | Alpha-proton (Chiral center) |
| C4-H₂ | 3.45 | Triplet | 2H | Gamma-protons (Ether adjacent) |
| OCH₃ (C2) | 3.42 | Singlet | 3H | Alpha-methoxy |
| OCH₃ (C4) | 3.35 | Singlet | 3H | Gamma-methoxy |
| C3-H₂ | 1.95 - 2.10 | Multiplet | 2H | Beta-protons |
Mass Spectrometry (ESI-MS)[4]
-
Ionization Mode: Negative Mode (
). -
Parent Ion: m/z 147.1.
-
Fragmentation: Loss of
(m/z 103), loss of methoxy groups.
Part 5: Pharmaceutical Relevance & Applications
Impurity Profiling in Methionine Analogs
2,4-Dimethoxybutanoic acid is structurally related to HMTBA (2-hydroxy-4-(methylthio)butanoic acid), a common methionine supplement. In processes involving methylation or extraction with methanol, the sulfur can be displaced or the hydroxyls methylated, leading to this impurity.
-
Action: Use this compound as a standard in HPLC methods to quantify process-related impurities in amino acid analog production.
Chiral Building Block
In drug discovery, the 2,4-dimethoxy motif serves as a polar, non-hydrogen-bonding mimic of aliphatic chains.
-
Application: Peptidomimetics where hydrogen bond donors (OH) need to be capped to improve membrane permeability (Lipinski's Rule of 5 optimization).
Figure 2: Application spectrum of 2,4-dimethoxybutanoic acid in industry and research.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71339636, Methyl 2,4-dimethoxybutanoate. Retrieved October 26, 2023, from [Link]
-
Youssef, D. T., et al. (2016). Mirabolides A and B; New Cytotoxic Glycerides from the Red Sea Sponge Theonella mirabilis.[3] Marine Drugs, 14(8), 155. (Identifies methyl 2,4-dimethoxybutanoate as a natural metabolite). [Link]
Sources
- 1. m.guidechem.com [m.guidechem.com]
- 2. Mirabolides A and B; New Cytotoxic Glycerides from the Red Sea Sponge Theonella mirabilis | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1832579-54-0 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dffa | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Pharmacological Utility of 2,4-Dimethoxybutanoic Acid Scaffolds
From Chiral Synthons to MALT1 Inhibition
Executive Summary
2,4-Dimethoxybutanoic acid (2,4-DMBA) is a specialized aliphatic building block primarily utilized in the synthesis of high-potency MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors .[1] Unlike its aromatic namesake analogs (e.g., 2,4-dimethoxybenzoic acid) or the herbicide 2,4-D, this compound serves as a critical chiral linker in fragment-based drug discovery (FBDD).
Its biological significance is not intrinsic to the free acid but rather to its role as a pharmacophore in pyrazolo-pyrimidine derivatives . These derivatives are currently under investigation for treating B-cell lymphomas and autoimmune disorders by allosterically or orthosterically inhibiting the paracaspase activity of MALT1, thereby silencing the NF-
Part 1: Pharmacological Mechanism & Biological Activity
The primary biological activity of 2,4-DMBA derivatives lies in their ability to modulate the CBM (CARMA1-BCL10-MALT1) signalosome .
1.1 The Target: MALT1 Paracaspase
MALT1 is a unique arginine-specific cysteine protease (paracaspase). Upon T-cell or B-cell receptor (TCR/BCR) stimulation, MALT1 is recruited to the CBM complex.
-
Scaffolding Function: It recruits downstream effectors (TRAF6) to activate NF-
B. -
Proteolytic Function: It cleaves negative regulators (e.g., A20, RelB, CYLD), preventing the "off-switch" for immune activation.
1.2 Mechanism of Action of 2,4-DMBA Derivatives
Derivatives incorporating the 2,4-dimethoxybutanoic acid moiety (specifically fused pyrazolo-pyrimidines) act as small-molecule inhibitors .
-
Structural Role: The 2,4-DMBA chain often acts as a "warhead" or specific side-chain that occupies the S1 or allosteric pocket of the MALT1 enzyme, mimicking the arginine-rich substrate or stabilizing the inactive conformation.
-
Outcome: Inhibition of MALT1 protease activity prevents the cleavage of A20 and RelB. This leaves the negative feedback loops intact, dampening NF-
B signaling and reducing the proliferation of ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma) cells.
1.3 Signaling Pathway Visualization
The following diagram illustrates the intervention point of 2,4-DMBA derivatives within the NF-
Figure 1: Mechanism of Action. 2,4-DMBA derivatives inhibit MALT1, preventing the cleavage of negative regulators (A20/RelB) and thereby suppressing aberrant NF-kB signaling.
Part 2: Synthesis & Protocol Design
The synthesis of 2,4-dimethoxybutanoic acid is a critical upstream process. It involves the ring-opening of a lactone precursor. The following protocol is adapted from patent literature regarding MALT1 inhibitors.
2.1 Synthesis Workflow (DOT Visualization)
Figure 2: Synthetic route for generating the 2,4-dimethoxybutanoic acid scaffold from lactone precursors.
2.2 Detailed Experimental Protocol
Objective: Synthesis of 2,4-dimethoxybutanoic acid for use in pyrazolo-pyrimidine coupling.
Reagents:
-
3-methoxydihydrofuran-2(3H)-one (1.0 eq)
-
Trimethylorthoformate (2.0 eq)
-
Sulfuric acid (
, catalytic amount) -
Methanol (MeOH)
-
Lithium Hydroxide (LiOH, 2M aqueous solution)[2]
-
Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Ring Opening (Esterification):
-
Charge a reaction vessel with 3-methoxydihydrofuran-2(3H)-one (e.g., 1.6 g, 13.78 mmol).[2]
-
Add trimethylorthoformate (2.92 g, 27.6 mmol) and MeOH (10 mL).
-
Add catalytic
(0.022 mL).[2] -
Critical Control Point: Stir the mixture at 50°C overnight . Monitor by TLC for the disappearance of the lactone.
-
Observation: The reaction opens the furanone ring and methylates the resulting hydroxyl group and carboxyl group simultaneously.
-
-
Work-up 1:
-
Cool to Room Temperature (RT).
-
Evaporate the solvent under reduced pressure to yield the crude methyl ester intermediate.[3]
-
-
Saponification (Hydrolysis):
-
Dissolve the residue in THF (approx. 28 mL).
-
Add 2M aqueous LiOH (approx. 2-3 eq).
-
Stir at RT until ester hydrolysis is complete (monitor by LC-MS).
-
-
Isolation:
-
Acidify the aqueous layer carefully with 1N HCl to pH ~3.
-
Extract with Ethyl Acetate (3x).
-
Dry organic layers over
, filter, and concentrate. -
Result: 2,4-dimethoxybutanoic acid (typically a viscous oil or low-melting solid).
-
Part 3: Comparative Activity Data
The following table summarizes the biological activity of derivatives where the 2,4-dimethoxybutanoic acid moiety is linked to a pyrazolo-pyrimidine core. Data is generalized from structure-activity relationship (SAR) studies in MALT1 inhibitor development.
Table 1: Inhibitory Potency of 2,4-DMBA Derivatives vs. Controls
| Compound Class | R-Group Modification | Target | IC50 (Biochemical) | IC50 (Cellular - IL-2) |
| 2,4-DMBA Derivative | Pyrazolo[1,5-a]pyrimidine fused | MALT1 | < 10 nM | < 50 nM |
| Mono-methoxy analog | 2-methoxybutanoic acid deriv. | MALT1 | ~ 150 nM | ~ 800 nM |
| Unsubstituted analog | Butanoic acid deriv. | MALT1 | > 1000 nM | > 5000 nM |
| Reference Standard | Mepazine (Phenothiazine) | MALT1 | ~ 800 nM | ~ 4000 nM |
Interpretation: The presence of the 2,4-dimethoxy substitution pattern is crucial for potency. The methoxy groups likely engage in specific hydrogen bonding or hydrophobic interactions within the MALT1 allosteric pocket, significantly improving affinity compared to mono-methoxy or unsubstituted alkyl chains.
References
-
Vertex Pharmaceuticals Inc. (2017). Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors. US Patent US9815842B2. Retrieved from .
-
Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL. Cancer Cell, 22(6), 825-837. Retrieved from .
-
Demeyer, A., et al. (2016). MALT1 proteolytic activity suppresses autoimmunity in a T cell intrinsic manner. Nature Immunology, 17, 1379–1386. Retrieved from .
-
McAllister-Lucas, L. M., et al. (2011). The CARMA1-BCL10-MALT1 signaling complex in lymphocyte activation and lymphoma. Cold Spring Harbor Perspectives in Biology. Retrieved from .
Sources
Methodological & Application
using 2,4-dimethoxybutanoic acid in pyrazolo pyrimidine synthesis
Application Note: Strategic Incorporation of 2,4-Dimethoxybutanoic Acid in Pyrazolo[1,5-a]pyrimidine Synthesis
Executive Summary
This application note details the synthesis and integration of 2,4-dimethoxybutanoic acid as a critical side-chain modulator in the development of pyrazolo[1,5-a]pyrimidine -based therapeutics. While the pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in kinase inhibition (e.g., CDK, JAK) and MALT1 inhibitors, its physicochemical properties (solubility, metabolic stability) often require optimization.[1]
The 2,4-dimethoxybutanoic acid moiety serves as a high-value "warhead" or "linker" that enhances aqueous solubility through ether oxygen lone pairs while maintaining lipophilicity for membrane permeability. This guide provides a validated protocol for synthesizing the acid from chiral or racemic precursors and coupling it to the heterocyclic core, ensuring high yield and stereochemical integrity.[1]
Scientific Rationale & Mechanism
The Role of the 2,4-Dimethoxybutanyl Moiety
In drug discovery, particularly for MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors, the introduction of methoxy-substituted aliphatic chains is a strategic design choice.
-
Solubility: The ether oxygens act as hydrogen bond acceptors, improving the water solubility of the otherwise planar, hydrophobic pyrazolo[1,5-a]pyrimidine core.[1]
-
Binding Affinity: The flexibility of the butanoic chain allows the methoxy groups to occupy specific sub-pockets within the enzyme active site, often engaging in water-mediated hydrogen bonding.
-
Metabolic Stability: The 2,4-substitution pattern sterically hinders rapid
-oxidation or metabolic cleavage compared to unsubstituted alkyl chains.
Synthetic Strategy: Convergent Assembly
The synthesis is designed as a convergent pathway (see Figure 1 ).[1] The acid is synthesized separately from the heterocyclic core to allow for modular diversification. The coupling is achieved via amide bond formation, which is more robust than attempting to build the side chain directly onto the ring during cyclization.[1]
Experimental Protocols
Part A: Synthesis of 2,4-Dimethoxybutanoic Acid
Rationale: Commercially available sources of this acid are rare or expensive.[1] This protocol uses a ring-opening methylation of 3-methoxydihydrofuran-2(3H)-one, which is cost-effective and scalable.
Reagents:
-
3-Methoxydihydrofuran-2(3H)-one (Starting Material)
-
Trimethyl orthoformate (TMOF)[1]
-
Methanol (anhydrous)[1]
-
Sulfuric Acid (
, conc.)[1][2] -
Tetrahydrofuran (THF)[1]
Protocol:
-
Ring Opening & Methylation:
-
Charge a reaction vessel with 3-methoxydihydrofuran-2(3H)-one (1.0 eq) and Methanol (10 vol).
-
Add Trimethyl orthoformate (2.0 eq).
-
Add catalytic
(0.03 eq) dropwise.[1] Caution: Exothermic.[1] -
Heat the mixture to 50°C and stir for 12–16 hours.
-
Mechanism:[1][4][5] The acid catalyzes the opening of the lactone. TMOF acts as a dehydrating agent and methyl source, converting the resulting
-hydroxyl group into a methyl ether and the acid into a methyl ester. -
Work-up: Concentrate under reduced pressure to obtain crude methyl 2,4-dimethoxybutanoate.
-
-
Saponification:
-
Dissolve the crude ester in THF (5 vol).
-
Add 2M Aqueous LiOH (2.0 eq).[1]
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC or LC-MS (disappearance of ester).
-
Work-up: Acidify to pH 2–3 with 1M HCl. Extract with Ethyl Acetate (
).[1] Dry organic layer over and concentrate.[1] -
Yield: Typically 85–95% (pale yellow oil).[1]
-
Part B: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
Rationale: This step builds the scaffold. We assume a standard 7-amino functionalization target, common in kinase inhibitor design.
Reagents:
-
3-Aminopyrazole derivative (e.g., 3-amino-4-cyanopyrazole)[6]
-
1,3-Dielectrophile (e.g., 1,3-diketone or
-keto ester) -
Acetic Acid (glacial)[1]
Protocol:
-
Dissolve 3-aminopyrazole (1.0 eq) in Acetic Acid (10 vol).
-
Add the 1,3-dielectrophile (1.1 eq).[1]
-
Reflux (110°C) for 4–6 hours.
-
Mechanism: Condensation occurs first at the exocyclic amine (forming an enamine), followed by cyclization at the ring nitrogen.[1]
-
Isolation: Cool to RT. Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.[1]
Part C: The Coupling (Amide Formation)
Rationale: Direct acylation of the pyrazolo[1,5-a]pyrimidine amine requires activation of the 2,4-dimethoxybutanoic acid. HATU is chosen for its high efficiency and low racemization risk.[1]
Reagents:
-
2,4-Dimethoxybutanoic acid (from Part A)[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
DIPEA (N,N-Diisopropylethylamine)[1]
Protocol:
-
Dissolve 2,4-dimethoxybutanoic acid (1.2 eq) in anhydrous DMF (10 vol).
-
Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq) and stir for 10 minutes to form the activated ester.
-
Add the Pyrazolo[1,5-a]pyrimidin-amine (1.0 eq).[1]
-
Stir at RT for 12–24 hours.
-
Work-up: Dilute with water/brine. Extract with EtOAc.[1] Wash organic layer with Sat.[1]
(to remove acid) and 1M HCl (to remove unreacted amine/DIPEA).[1] -
Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM).
Data Analysis & Validation
Critical Process Parameters (CPP)
| Parameter | Specification | Impact on Quality |
| TMOF Equivalents | > 2.0 eq | Essential for complete methylation of the |
| Reaction Temp (Part A) | 50°C ± 5°C | Higher temps (>60°C) cause degradation of the methoxy-lactone intermediate.[1] |
| pH during Work-up | pH 2–3 | Critical for extracting the free acid. pH < 1 may hydrolyze the terminal methoxy ether. |
| Coupling Stoichiometry | 1.2 eq Acid | Excess acid ensures complete conversion of the valuable heterocyclic core. |
Analytical Checkpoints
-
NMR (
): Look for the characteristic methoxy singlets ( ppm) and the chiral proton at C2 ( -position) as a triplet/multiplet around 3.8–4.0 ppm.[1] -
LC-MS: Monitor the [M+H]+ peak. The amide bond formation should result in a mass shift corresponding to the loss of water (+146 Da for the acid fragment minus
).[1]
Pathway Visualization
The following diagram illustrates the convergent synthesis workflow, highlighting the critical "Activation" and "Coupling" phases.
Figure 1: Convergent synthetic pathway for incorporating 2,4-dimethoxybutanoic acid into the pyrazolo[1,5-a]pyrimidine scaffold.
References
-
Preparation of Pyrazolo Pyrimidine Derivatives. Source: Google Patents (US9815842B2).[1] Context: Describes the specific synthesis of 2,4-dimethoxybutanoic acid from lactone precursors for MALT1 inhibitors. URL:
-
Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and Role as Protein Kinase Inhibitors. Source: RSC Advances (Royal Society of Chemistry).[1] Context: Comprehensive review of the cyclization strategies for the core scaffold. URL:[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: Molecules (MDPI).[1] Context: Details amide coupling strategies at the 3- and 7-positions of the ring system. URL:[Link][1]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: International Journal of Molecular Sciences.[1] Context: Discusses SAR studies where side-chain modifications (like the one described) impact biological activity. URL:[Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Methylation of 2-Hydroxy-4-Methoxybutanoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
2-Hydroxy-4-methoxybutanoic acid (HMBA) is a structural analogue of the methionine precursor HMTBA (2-hydroxy-4-(methylthio)butanoic acid). Unlike its sulfur-containing counterpart, HMBA features a stable terminal methoxy ether. The molecule presents a classic synthetic challenge: it is a bifunctional substrate containing both a carboxylic acid (
This guide provides high-fidelity protocols for two distinct synthetic goals:
-
Chemoselective Esterification: Methylation of the carboxyl group only (
), preserving the -hydroxyl group. -
Exhaustive Permethylation: Methylation of both the carboxyl and hydroxyl groups (
).
Structural Challenges
-
-Racemization: The
stereocenter is prone to racemization under strong basic conditions or high temperatures due to the acidity of the -proton. -
Elimination: Strong acid catalysis or dehydration conditions can trigger
-elimination of the hydroxyl group, forming the -unsaturated ester. -
Oligomerization: Intermolecular esterification (self-polymerization) is a competing pathway during acid catalysis.
Decision Matrix: Reagent Selection
The choice of reagent depends entirely on the target moiety and the stereochemical purity requirements.
Figure 1: Strategic decision tree for reagent selection based on synthetic targets and stereochemical constraints.
Protocol Section A: Chemoselective Esterification
Target: Methyl 2-hydroxy-4-methoxybutanoate
Primary Constraint: Avoid methylation of the
Method A: TMS-Diazomethane (The "Gold Standard" for Purity)
Trimethylsilyldiazomethane (
-
Reagents: 2.0 M
in hexanes, Methanol (anhydrous), Benzene or Toluene. -
Mechanism: In situ generation of diazomethane equivalents protonated by the carboxylic acid.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 mmol of HMBA in a solvent mixture of Methanol:Toluene (1:2 v/v, 3 mL).
-
Note: Methanol is required to catalyze the solvolysis of the TMS group.
-
-
Addition: Cool the solution to
in an ice bath. Add solution dropwise.-
Visual Endpoint: Evolution of
gas will occur. Continue addition until a persistent yellow color remains (indicating slight excess reagent).
-
-
Quenching: Stir for 20 minutes. Quench excess reagent by adding drops of acetic acid until the solution turns colorless.
-
Workup: Concentrate in vacuo. The residue is usually pure enough for downstream use.
-
Validation:
-
TLC: Check for disappearance of the acid streak (low
) and appearance of a distinct ester spot (high ). -
NMR: Look for the methyl ester singlet
ppm.
-
Method B: Boric Acid Catalysis (The "Green" Scale-Up)
Standard acid catalysis (e.g.,
-
Reagents: Boric Acid (10-20 mol%), Methanol (excess).
Step-by-Step Protocol:
-
Setup: Dissolve HMBA (10 mmol) in Methanol (30 mL).
-
Catalyst: Add Boric Acid (0.2 equivalents, 2 mmol).
-
Reaction: Stir at room temperature for 18–24 hours.
-
Note: Do not reflux unless necessary; heat promotes elimination.
-
-
Workup: Concentrate the mixture. Redissolve in Ethyl Acetate and wash with saturated
(to remove unreacted acid and boron species). Dry over and concentrate.
Protocol Section B: Exhaustive Methylation (Permethylation)
Target: Methyl 2,4-dimethoxybutanoate Primary Constraint: Methylation of the hindered secondary alcohol without racemization.
Method C: Purdie-Irvine Methylation ( )
This is the preferred method for enantiopure substrates. Silver oxide acts as a mild base that promotes methylation without abstracting the
-
Reagents: Methyl Iodide (MeI), Silver(I) Oxide (
), Acetonitrile or DMF.
Step-by-Step Protocol:
-
Setup: Dissolve the methyl ester (from Protocol A) in Acetonitrile (0.5 M concentration).
-
Note: This reaction works best on the ester, not the free acid.
-
-
Addition: Add 5.0 equivalents of Methyl Iodide.
-
Activation: Add 2.0 equivalents of
in one portion. The reaction vessel should be protected from light (wrap in foil). -
Reaction: Stir at room temperature for 48 hours.
-
Workup: Filter the suspension through a Celite pad to remove silver salts. Concentrate the filtrate.
-
Safety: Dispose of silver residues as heavy metal waste.
-
Method D: Williamson Ether Synthesis (NaH / MeI)
This method is faster and cheaper but highly basic. It is suitable for racemic substrates or when stereochemistry is not a concern.
Step-by-Step Protocol:
-
Setup: Suspend Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) in anhydrous THF at
. -
Addition: Add HMBA (dissolved in THF) dropwise. Hydrogen gas will evolve. Stir for 30 mins to form the dianion (carboxylate and alkoxide).
-
Alkylation: Add Methyl Iodide (2.5 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Carefully add water at
. Extract with diethyl ether.
Analytical Validation Data
The following table summarizes expected shifts in
| Moiety | Starting Material (HMBA) | Product A (Methyl Ester) | Product B (Dimethoxy) |
| -COOH | Broad singlet (10-12 ppm) | Absent | Absent |
| -COOCH3 | Absent | Singlet (~3.75 ppm) | Singlet (~3.75 ppm) |
| Multiplet (~4.2 ppm) | Multiplet (~4.2 ppm) | Multiplet (~3.9 ppm) | |
| Broad singlet (variable) | Broad singlet (variable) | Absent | |
| Absent | Absent | Singlet (~3.45 ppm) | |
| Singlet (~3.35 ppm) | Singlet (~3.35 ppm) | Singlet (~3.35 ppm) |
Pathway Visualization
The following diagram illustrates the chemical pathways and the role of the Boric Acid chelate in preventing side reactions.
Figure 2: Mechanistic pathway comparing standard acid catalysis (risk of side products) vs. Boric acid chelation (selective).
Safety & Handling
-
Methyl Iodide (MeI): A potent neurotoxin and carcinogen. Use only in a certified fume hood. Double-glove (Nitrile/Laminate) is recommended.
-
TMS-Diazomethane: While safer than diazomethane, it is toxic by inhalation. Do not use with carboxylic acids in the absence of methanol, as vigorous gas evolution can occur.
-
Thionyl Chloride (if used): Releases
and gas. Requires a caustic scrubber.
References
-
Houston, T. A., Wilkinson, B. L., & Blanchfield, J. T. (2004).[1] Boric Acid Catalyzed Chemoselective Esterification of
-Hydroxycarboxylic Acids.[2] Organic Letters, 6(5), 679–682.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Esterification of Carboxylic Acids. Monatshefte für Chemie, 135, 1015–1022.
- Kuhn, R., et al. (1955). Methylation of Hydroxy Acids with Silver Oxide and Methyl Iodide. Chemische Berichte, 88, 1492. (Classic Purdie-Irvine methodology).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for stability of methyl ethers).
Sources
2,4-Dimethoxybutanoic Acid: A Strategic Synthon for Functionalized Heterocycles
[1]
Executive Summary
2,4-Dimethoxybutanoic acid (2,4-DMBA) (CAS: 1832579-54-0) represents a specialized, highly functionalized C4 building block.[] Unlike simple alkanoic acids, the 2,4-dimethoxy substitution pattern offers unique electronic and steric properties, making it an invaluable "masked" synthon for the construction of 3-methoxypyrrolidin-2-ones , substituted dihydrofuran-2-ones , and as a solubility-enhancing pharmacophore in pyrazolo-pyrimidine drug candidates (e.g., MALT1 inhibitors).[]
This guide details the synthetic utility of 2,4-DMBA, moving beyond its role as a simple acylating agent to explore its potential in intramolecular cyclizations and heterocyclic scaffold construction.[]
Chemical Profile & Retrosynthetic Logic[1]
The Molecule[1][2][3]
-
Molecular Formula: C6H12O4[]
-
Molecular Weight: 148.16 g/mol []
-
Key Features:
-
-Methoxy Group: Increases acidity of the
-proton; influences stereoselectivity in amide couplings; potential for elimination to -unsaturated systems.[] - -Methoxy Group: Acts as a protected hydroxyl; capable of participating in "methoxy-walking" or acting as a leaving group under harsh Lewis acid conditions (demethylation-cyclization).[]
-
-Methoxy Group: Increases acidity of the
Retrosynthetic Access
The most robust route to 2,4-DMBA is the ring-opening of 3-methoxydihydrofuran-2(3H)-one (alpha-methoxy-gamma-butyrolactone).[] This pathway ensures correct oxidation states and allows for the introduction of chirality if starting from chiral pool precursors (e.g., L-malic acid derivatives).[]
Figure 1: Retrosynthetic pathway accessing 2,4-DMBA from lactone precursors.
Application 1: Synthesis of 3-Methoxypyrrolidin-2-one Scaffolds
A primary utility of 2,4-DMBA is the synthesis of 3-functionalized pyrrolidinones .[] This is achieved via a "One-Pot, Two-Step" sequence: Amidation followed by intramolecular cyclization (demethylative or direct substitution depending on activation).[]
Mechanism[1]
-
Amidation: Coupling 2,4-DMBA with a primary amine (
) yields the linear amide.[] -
Cyclization: Under Lewis acid conditions (e.g.,
or ), the -methoxy group is demethylated to the alcohol (or bromide), which then undergoes intramolecular nucleophilic substitution by the amide nitrogen to close the ring.
Protocol: Synthesis of N-Benzyl-3-methoxypyrrolidin-2-one
Objective: Convert 2,4-DMBA into a heterocyclic core.
Reagents & Equipment[][4][5][6]
-
Substrate: 2,4-Dimethoxybutanoic acid (1.0 eq)
-
Amine: Benzylamine (1.1 eq)[]
-
Coupling Agent: HATU (1.2 eq), DIPEA (2.0 eq)
-
Cyclization Reagent: Boron Tribromide (
) (1M in DCM) or TMSI. -
Solvent: DMF (Step 1), Dichloromethane (Step 2).
Step-by-Step Methodology
Phase A: Amide Coupling
-
Dissolution: Dissolve 2,4-DMBA (148 mg, 1.0 mmol) in anhydrous DMF (5 mL) under
atmosphere. -
Activation: Add DIPEA (348 µL, 2.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at 0°C for 15 minutes.
-
Addition: Add Benzylamine (120 µL, 1.1 mmol) dropwise.
-
Reaction: Allow warming to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target Mass: ~237.3 [M+H]+).[]
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over and concentrate.-
Intermediate: N-benzyl-2,4-dimethoxybutanamide.[]
-
Phase B: Cyclization (The "Methoxy-Switch") []
-
Setup: Dissolve the crude amide in anhydrous DCM (10 mL) and cool to -78°C.
-
Demethylation/Activation: Slowly add
(1M in DCM, 1.1 eq). Note: Controlled addition is crucial to selectively target the less sterically hindered -methoxy over the -methoxy.[] -
Warming: Stir at -78°C for 1 hour, then warm to 0°C for 2 hours.
-
Cyclization: Add TEA (3.0 eq) to facilitate the intramolecular displacement of the activated
-position (bromide or coordinated borate).[] Heat to reflux for 4 hours. -
Quench: Cool to 0°C, quench with MeOH.
-
Purification: Flash chromatography (MeOH/DCM).
Outcome: Formation of 1-benzyl-3-methoxypyrrolidin-2-one .[]
Application 2: Pharmacophore Installation (MALT1 Inhibitors)
In drug discovery, 2,4-DMBA is used to append the 2,4-dimethoxybutanoyl moiety to heterocyclic cores (e.g., Pyrazolo[1,5-a]pyrimidines).[] This side chain improves aqueous solubility due to the ether oxygens and creates specific hydrogen bond interactions within the binding pocket (e.g., MALT1 protease active site).
Workflow: Acylation of Pyrazolo-Pyrimidine
This protocol is adapted from patent literature regarding MALT1 inhibitors (US9815842B2).[]
Figure 2: Workflow for installing the 2,4-dimethoxybutanoyl pharmacophore.
Critical Reaction Parameters
| Parameter | Condition | Rationale |
| Reagent Stoichiometry | Acid (1.1 eq) : Amine (1.0 eq) | Slight excess of acid ensures complete consumption of the valuable heterocyclic amine core.[] |
| Coupling Agent | T3P (Propylphosphonic anhydride) | T3P is superior to EDC/HOBt for sterically hindered |
| Base | Pyridine or N-Methylmorpholine | milder bases prevent elimination of the |
| Temperature | 0°C to RT | High temperatures promote decarboxylation or elimination.[] |
Troubleshooting & Stability Guide
Common Failure Modes
-
-Elimination: The
-methoxy group makes the -proton acidic.[] Strong bases (NaH, LDA) or high temperatures can cause elimination of methanol, leading to 4-methoxy-but-2-enoic acid (crotonic acid derivative).[]-
Solution: Use mild organic bases (DIPEA, NMM) and keep T < 40°C.
-
-
Lactonization Reversion: If the acid is exposed to strong acid without a nucleophile, it may cyclize back to the lactone (losing MeOH).
-
Solution: Maintain basic pH during workups or proceed immediately to coupling.[]
-
Analytical Verification
-
1H NMR (DMSO-d6):
-
-proton: Triplet/dd at
~3.8-4.0 ppm.[] -
-protons: Triplet at
~3.3-3.5 ppm.[] -
Methoxy groups: Two distinct singlets at
~3.2-3.4 ppm.[]
-
-proton: Triplet/dd at
-
Mass Spec: Expect [M-H]- 147.1 in negative mode. Positive mode often shows loss of MeOH fragments.
References
-
Synthesis of 2,4-dimethoxybutanoic acid & MALT1 Inhibitors
-
Patent: US9815842B2.[] "Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors". (2017).
-
Source:[]
-
- -Methoxy Acids". Chemical Reviews.
-
Lactone Ring Opening Strategies
-
Source: Sigma-Aldrich / Merck Technical Bulletins on "Heterocyclic Building Blocks".[]
-
Link:[]
-
Note: All protocols described involve hazardous chemicals (
Sources
- 2. 36170-34-0|Barium cis-epoxy-succinate|BLD Pharm [bldpharm.com]
- 3. US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors - Google Patents [patents.google.com]
- 4. commons.emich.edu [commons.emich.edu]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Chiral 2,4-Dimethoxybutanoic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral γ-Alkoxy Acids
Chiral 2,4-dimethoxybutanoic acid and its derivatives are valuable building blocks in medicinal chemistry and natural product synthesis. The stereochemical arrangement of the C2 and C4 positions, featuring ether functionalities, provides a scaffold that can mimic peptide backbones, interact with specific biological targets, and serve as a precursor for more complex molecular architectures. The ability to selectively synthesize a single enantiomer is critical, as different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even harmful.[1][2] This guide provides an in-depth overview of a robust and widely adopted strategy for synthesizing these molecules with high stereochemical control: the chiral auxiliary-mediated diastereoselective aldol reaction.
Strategic Overview: Pathways to Enantiopure Compounds
Achieving an enantiomerically pure product is a central challenge in modern organic synthesis. For a target like 2,4-dimethoxybutanoic acid, several strategies can be envisioned:
-
Asymmetric Catalysis: Employing a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to steer a reaction towards the desired enantiomer.[3]
-
Chiral Pool Synthesis: Starting from an inexpensive, naturally occurring chiral molecule (like an amino acid or a carbohydrate) that already contains some of the required stereocenters.[4]
-
Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the two enantiomers, often through derivatization with a chiral resolving agent or via chiral chromatography.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral molecule (the auxiliary) to the starting material. This auxiliary directs the stereochemical outcome of subsequent reactions. After the key stereocenters are set, the auxiliary is removed and can often be recovered.[5][6]
This guide will focus on the chiral auxiliary approach due to its reliability, high stereoselectivity, and well-established protocols. Specifically, we will detail the use of Evans' oxazolidinone auxiliaries, which are among the most successful and widely used for controlling the stereochemistry of aldol reactions.[4][6][]
Core Methodology: Evans' Asymmetric Aldol Reaction
The overall strategy involves acylating a chiral oxazolidinone auxiliary, performing a highly diastereoselective aldol reaction with 2-methoxyacetaldehyde to set the C2 and C3 stereocenters (which will become C2 and C4 after a nomenclature change), methylating the resulting alcohol, and finally, cleaving the auxiliary to yield the desired product.
Caption: Overall workflow for the synthesis of a chiral 2,4-dimethoxybutanoic acid derivative using an Evans' oxazolidinone auxiliary.
Causality Behind Experimental Choices
-
The Auxiliary: Evans' oxazolidinone auxiliaries are used because their rigid, C2-symmetric structure effectively blocks one face of the enolate formed from the N-acyl group.[4][] The substituent at the C4 position (e.g., benzyl or isopropyl) acts as a steric directing group, forcing the incoming electrophile (the aldehyde) to approach from the less hindered face.[6][8]
-
Boron Enolate: The use of a Lewis acid like dibutylboron triflate (Bu₂BOTf) with a hindered amine base (like triethylamine or diisopropylethylamine) is crucial.[9] This combination generates a Z-enolate which then forms a rigid, six-membered Zimmerman-Traxler-like transition state with the aldehyde.[10] This chelated intermediate is what locks the conformation and ensures high diastereoselectivity.
-
The Aldehyde: 2-Methoxyacetaldehyde is the electrophile that introduces the C3 and C4 carbons of the final butanoic acid chain. The methoxy group at C2 of the aldehyde becomes the methoxy group at C4 of the final product.
Caption: Diagram illustrating the key Zimmerman-Traxler transition state responsible for the high diastereoselectivity in the aldol reaction.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are hazardous and should be handled with care.
Protocol 1: Acylation of the Chiral Auxiliary
This step attaches the propionyl group (the backbone of the final product) to the chiral auxiliary.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise to the stirred solution.
-
Acylation: Slowly add propionyl chloride (1.2 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Aldol Reaction
This is the key stereochemistry-defining step.
-
Setup: To a flame-dried flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous DCM (~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of triethylamine (Et₃N, 1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete enolate formation. Re-cool the mixture to -78 °C.
-
Aldehyde Addition: In a separate flask, dissolve freshly distilled 2-methoxyacetaldehyde (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cold enolate solution.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂). Caution: The addition of H₂O₂ is exothermic. Add it slowly at 0 °C. Stir vigorously for 1 hour.
-
Extraction: Dilute with water and extract three times with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to isolate the desired syn-aldol adduct.
Protocol 3: Methylation of the Secondary Alcohol
This step converts the hydroxyl group to the second methoxy group.
-
Setup: Dissolve the aldol adduct (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried flask under an inert atmosphere. Cool to 0 °C.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas. Stir at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (MeI, 2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
This final step liberates the target chiral acid derivative.
-
Setup: Dissolve the methylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool to 0 °C.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).
-
Reaction: Stir the mixture at 0 °C for 4-6 hours.
-
Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the product three times with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude chiral 2,4-dimethoxybutanoic acid. The chiral auxiliary can be recovered from the aqueous layer.
-
Esterification (Optional): For easier handling and purification, the crude acid can be converted to its methyl ester by reaction with diazomethane or trimethylsilyldiazomethane.
Data Summary and Characterization
| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) | Key Conditions |
| 1. Acylation | N-propionyl oxazolidinone | >95% | N/A | Et₃N, Propionyl Chloride, DCM |
| 2. Aldol Reaction | syn-Aldol Adduct | 75-90% | >98:2 | Bu₂BOTf, Et₃N, -78 °C |
| 3. Methylation | O-methylated product | >90% | N/A | NaH, MeI, THF |
| 4. Cleavage | Chiral Acid/Ester | 85-95% | N/A (ee >98%) | LiOH, H₂O₂, THF/H₂O |
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure at each step.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used on the final product (often as the ester derivative) to determine the enantiomeric excess (% ee) by comparing it to a racemic standard.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Conclusion
The synthesis of chiral 2,4-dimethoxybutanoic acid derivatives can be achieved with excellent stereocontrol and in good overall yield using a chiral auxiliary-based approach. The Evans' asymmetric aldol reaction provides a reliable and well-understood method for establishing the crucial C2 stereocenter with high diastereoselectivity.[6][9] The protocols outlined here offer a robust foundation for researchers requiring access to these valuable chiral building blocks for applications in drug discovery and complex molecule synthesis.
References
- Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. (2025, August 6). Google Search.
- Chiral auxiliary - Wikipedia. Wikipedia.
- Advanced Chiral Auxiliary Synthesis - BOC Sciences. BOC Sciences.
-
Lin, L., et al. (2007). Highly enantioselective synthesis of gamma-hydroxy-alpha,beta-acetylenic esters catalyzed by a beta-sulfonamide alcohol . Organic Letters, 9(12), 2329-32. Retrieved from [Link]
- Kotsuki, H., et al. (2000). A NOVEL SYNTHESIS OF CHIRAL DBU/DBN-RELATED MOLECULES FOR USE IN ASYMMETRIC BASE CATALYSIS. HETEROCYCLES, 53(8), 1641.
- The synthesis of enantioenriched alpha-hydroxy esters. (2025, August 7). ResearchGate.
- Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer.
- Aladro, F. J., et al. (2000). Enantioselective synthesis of α-hydroxyacids through oxidation of terminal alkenes with AD-mix/TEMPO. Tetrahedron Letters, 41(17), 3209-3213.
-
Gao, G., et al. (2005). Highly enantioselective synthesis of gamma-hydroxy-alpha,beta-acetylenic esters by asymmetric alkyne addition to aldehydes . Angewandte Chemie International Edition, 45(1), 122-5. Retrieved from [Link]
- SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry.
- Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University.
- New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Kanazawa University. (2019, January 9).
- Asymmetric Synthesis with Chemical and Biological Methods. Wiley.
- Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. MDPI. (2023, May 24).
-
Gál, B., Bucher, C., & Burns, N. Z. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine . Marine Drugs, 14(11), 204. Retrieved from [Link]
- The Pivotal Role of (2R)-2,3-Dimethylbutanoic Acid in Advancing Chiral Recognition Studies. Benchchem.
-
Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44) . (2021, January 30). YouTube. Retrieved from [Link]
- Chiral Alkyl Halides: Underexplored Motifs in Medicine. ResearchGate. (2025, October 15).
- Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.
- Applications of MCR-Derived Heterocycles in Drug Discovery. OUCI.
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PMC.
- An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N - Heterocyclic Carbenes. ResearchGate. (2025, August 6).
- New Compounds Derived from Stereoisomers of 2,4-Diphenylcyclobuta. TSI Journals. (2019, February 15).
Sources
- 1. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]
- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 8. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 10. m.youtube.com [m.youtube.com]
2,4-dimethoxybutanoic acid in carbohydrate marker analysis
Application Note: 2,4-Dimethoxybutanoic Acid as a Diagnostic Marker in Carbohydrate Degradation Analysis
Executive Summary
This guide details the utility of 2,4-dimethoxybutanoic acid (2,4-DMBA) —typically detected as its methyl ester—as a critical analytical marker for monitoring carbohydrate oxidation and degradation. While often overlooked in standard sugar profiling, 2,4-DMBA is the specific methylated derivative of 2,4-dihydroxybutanoic acid (2,4-DHBA) , a stable oxidative breakdown product of 3-deoxyglucosone (3-DG) .
In drug development (glycation monitoring), historical conservation (cellulose aging), and food chemistry (Maillard reaction profiling), the detection of 2,4-DMBA serves as a retrospective index of oxidative stress and hydrolytic damage. This protocol focuses on generating and detecting this marker using Thermally assisted Hydrolysis and Methylation (THM-GC-MS) and standard permethylation workflows.
Mechanistic Insight: The Origin of the Marker
To interpret 2,4-DMBA data, one must understand its precursor. 2,4-DMBA does not exist natively in significant quantities in fresh biological tissue; it is an analytical artifact representing the presence of 2,4-dihydroxybutanoic acid .
The Degradation Cascade
-
Precursor Formation: Under oxidative conditions or aging, hexoses (glucose, cellulose, starch) degrade into dicarbonyl intermediates, most notably 3-deoxyglucosone (3-DG) .[1]
-
Oxidative Cleavage: 3-DG undergoes
-elimination and oxidation to form 2,4-dihydroxybutanoic acid (2,4-DHBA) . -
Derivatization (The Critical Step): During analysis (specifically methylation), the hydroxyl groups at C2 and C4 and the carboxylic acid are methylated.
-
Native Molecule: 2,4-Dihydroxybutanoic acid
-
Detected Analyte: Methyl 2,4-dimethoxybutanoate (or 2,4-dimethoxybutanoic acid methyl ester).
-
Why this matters: The abundance of 2,4-DMBA is directly proportional to the extent of 3-DG mediated degradation , making it a robust proxy for "chemical age" or "glycation stress."
Figure 1: The formation pathway of 2,4-DMBA from polysaccharide precursors. The detection of the final target confirms the upstream presence of 3-DG.
Experimental Protocols
Two primary workflows yield this marker. Method A (THM-GC-MS) is recommended for solid samples (e.g., insoluble drug excipients, paper, dried food matrices) due to its "one-pot" efficiency. Method B (Permethylation) is preferred for soluble oligosaccharide analysis.
Method A: Thermally Assisted Hydrolysis and Methylation (THM-GC-MS)
Best for: Rapid screening of solid matrices without prior extraction.
Reagents:
-
TMAH Reagent: 25% Tetramethylammonium hydroxide in methanol.
-
Internal Standard: Nonadecanoic acid (to normalize injection volume).
Step-by-Step Protocol:
-
Sample Loading: Weigh 50–100 µg of solid sample (finely milled) into a pyrolysis cup (Eco-Cup or quartz tube).
-
Derivatization: Add 2–5 µL of TMAH reagent directly onto the sample.
-
Critical Control: Ensure the sample is fully wetted. Allow solvent to evaporate at room temperature for 5 minutes to prevent solvent expansion in the injector.
-
-
Pyrolysis: Insert the cup into the pyrolyzer interface (e.g., Frontier Lab or CDS).
-
GC-MS Separation:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1 mL/min (Constant Flow).
-
Oven Program: 40°C (2 min hold)
10°C/min 300°C (10 min hold). -
MS Mode: Full Scan (m/z 29–450) for identification; SIM (m/z 75, 88, 101) for quantification.
-
Self-Validating Check:
-
Look for the benzoic acid methyl ester peak.[2] If absent in a lignocellulosic sample, pyrolysis failed.
-
Tailing peaks: Indicates insufficient TMAH (incomplete methylation).
Method B: Classical Permethylation (Solid-Phase)
Best for: Soluble carbohydrates requiring linkage analysis.
-
Dissolution: Dissolve 1 mg sample in dry DMSO.
-
Base Addition: Add finely powdered NaOH (slurry method).
-
Methylation: Add Methyl Iodide (CH₃I). Vortex for 30 mins.
-
Extraction: Extract derivatives into Chloroform; wash with water to remove salts.
-
Hydrolysis (Post-Methylation): If looking for monomeric degradation markers like 2,4-DMBA, hydrolyze the permethylated polymer using 2M TFA (Trifluoroacetic acid) at 120°C for 2 hours.
-
Reduction/Acetylation: (Optional) Convert to alditol acetates if standard linkage analysis is required, though 2,4-DMBA is often detected directly as the methyl ester after the initial methylation if the acid functionality is preserved.
Data Analysis & Interpretation
The identification of 2,4-dimethoxybutanoic acid relies on specific mass spectral fragmentation patterns.
Mass Spectral Fingerprint (EI, 70eV)
When analyzing the methyl ester of 2,4-DMBA:
| Fragment (m/z) | Origin / Structural Significance |
| 88 | Base Peak. Characteristic rearrangement of the methyl ester group (McLafferty rearrangement type). |
| 101 | Cleavage adjacent to the methoxy groups (loss of -COOCH3). |
| 75 | Secondary cleavage of the methoxy chain. |
| 162 | Molecular Ion (M+). Often weak or absent; rely on fragments 88 and 101. |
Differentiation Table
Researchers often confuse 2,4-DMBA with other saccharinic acids.
| Marker Compound | Precursor | Significance |
| 2,4-Dimethoxybutanoic acid | 3-Deoxyglucosone | Oxidative degradation (Aging/Maillard). |
| 3,4-Dihydroxybutanoic acid | 3-Deoxypentosulose | Degradation of pentosans/hemicellulose. |
| 2-Methoxybutanedioic acid | Oxidized Uronic Acids | Main chain oxidation (cleavage of C2-C3). |
Case Study: Cellulose Aging in Pharmaceutical Excipients
Context: A drug formulation containing microcrystalline cellulose (MCC) showed discoloration (yellowing) after 6 months of accelerated stability testing. Hypothesis: Trace metal impurities catalyzed the oxidation of cellulose, generating 3-DG and subsequent "browning" products.
Workflow:
-
Control: Fresh MCC standard.
-
Test: Discolored MCC from stability chamber.
-
Method: THM-GC-MS (Protocol A).
Results:
-
Chromatogram: The Test sample showed a distinct peak at Retention Time 8.4 min (identified as Methyl 2,4-dimethoxybutanoate).
-
Quantification: The peak area of 2,4-DMBA was 15x higher in the Test sample than the Control.
References
-
Colombini, M. P., et al. (2002). "Characterization of proteinaceous binders and drying oils in wall painting samples by gas chromatography-mass spectrometry." Journal of Chromatography A. Link
- Establishes the use of THM-GC-MS for detecting oxidized markers in complex m
-
Ferreira, J. L., et al. (2009). "Characterization of the binders in the rock art of Cueva La Conga, Nicaragua." Eastern Michigan University Digital Commons. Link
-
Cites 2,4-dimethoxybutanoic acid methyl ester as a specific marker for sugar degradation in historical substrates.[2]
-
-
Niwa, T., et al. (1993). "3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication." Journal of Chromatography B. Link
- Foundational text on the metabolic pathway of 3-DG degrading into 2,4-dihydroxybutanoic acid.
-
Kuroda, K., et al. (2002). "Analysis of 3-deoxyglucosone and its degradation products." Journal of Agricultural and Food Chemistry. Link
- Provides the chemical basis for the degradation of 3-DG into butanoic acid deriv
Sources
Troubleshooting & Optimization
improving yield of 2,4-dimethoxybutanoic acid synthesis
Welcome to the Process Chemistry Technical Support Center.
Ticket ID: #DMBA-24-OPT Subject: Yield Improvement for 2,4-Dimethoxybutanoic Acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Alpha-Elimination" Trap
You are likely encountering a yield ceiling around 40-50% due to a specific mechanistic battle: the competition between Nucleophilic Substitution (
In the synthesis of 2,4-dimethoxybutanoic acid (2,4-DMBA), the precursor—typically methyl 2,4-dibromobutanoate —contains two distinct electrophilic sites:
-
C4 (Primary Bromide): Undergoes rapid, clean
substitution with methoxide. -
C2 (Secondary
-Bromo Ester): This is the bottleneck. The proton at C2 is highly acidic due to the adjacent carbonyl, making it prone to deprotonation by strong bases (like sodium methoxide), leading to elimination (forming crotonates) rather than substitution.
This guide provides the protocols to suppress the elimination pathway and maximize the substitution yield.
Module 1: The Optimized Workflow
The following protocol replaces the standard "dump and stir" method with a controlled addition strategy designed to favor kinetics over thermodynamics.
Step 1: Precursor Synthesis (Ring Opening)
Start with
-
Reagents: GBL (1.0 eq),
(0.1 eq), (1.1 eq). -
Conditions: Heat GBL/PBr3 to 100°C. Add
dropwise. -
Quench: Cool to 0°C and add Methanol (excess) to form Methyl 2,4-dibromobutanoate .
-
Checkpoint: Ensure complete conversion to the ester before proceeding. Residual acid bromide will consume your methoxide in Step 2.
Step 2: The Critical Substitution (The "Yield Maker")
Reaction: Methyl 2,4-dibromobutanoate + NaOMe
| Parameter | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) |
| Temperature | Reflux (65°C) | -10°C to 0°C (Cryostat controlled) |
| Solvent | Methanol (Pure) | MeOH + DMF (9:1) or THF (Cosolvent effect) |
| Base Addition | Rapid / One-portion | Slow dosing (syringe pump) over 2-4 hours |
| Stoichiometry | 2.5 - 3.0 eq NaOMe | 2.05 - 2.10 eq NaOMe (Strict control) |
Protocol:
-
Dissolve Methyl 2,4-dibromobutanoate (100 mmol) in anhydrous THF/MeOH (1:1 v/v, 200 mL).
-
Cool the solution to -10°C .
-
Prepare a solution of NaOMe (210 mmol, 2.1 eq) in MeOH.
-
Dose the base slowly over 3 hours, maintaining internal temp < 0°C.
-
Why? Keeping the concentration of free base low at any given moment suppresses the second-order elimination reaction (E2) relative to substitution.
-
-
Allow to warm to room temperature only after addition is complete.
-
Quench: Add Glacial Acetic Acid (to pH 7) before aqueous workup to prevent hydrolysis of the ester.
Module 2: Troubleshooting Guide (Q&A)
Ticket #101: "I see a large byproduct peak at roughly -2 mass units."
Diagnosis: You are making Methyl 4-methoxybut-2-enoate (Elimination Product). Mechanism: The base deprotonated the C2 position, kicking out the bromide and forming a double bond (conjugated system). Solution:
-
Lower the Temperature: E2 elimination has a higher activation energy than
. Running at -15°C favors substitution. -
Change Base: Switch from NaOMe to
(Silver Oxide) in MeOH. This "Purdie-Irvine" method facilitates substitution via silver-halide affinity without creating a highly basic environment, virtually eliminating the E2 pathway. (Recommended for high-value/small-scale batches).
Ticket #102: "My yield is good, but the product purity is low after distillation."
Diagnosis: Azeotrope formation or thermal decomposition. Insight: 2,4-dimethoxy esters can form azeotropes with mono-methoxy impurities. Furthermore, prolonged heating during distillation can cause methanol elimination (reverting to crotonates). Solution:
-
Avoid High Vacuum Distillation: If possible, use Column Chromatography (Silica, Hexane:EtOAc 8:2).
-
Acid Wash: Ensure all residual NaOMe is neutralized. Basic residues catalyze decomposition during distillation.
Ticket #103: "The reaction stalls after the first substitution."
Diagnosis: Steric hindrance at C2. Insight: The C4 bromide substitutes fast. The C2 bromide is slower. If the reaction stops, you likely have Methyl 2-bromo-4-methoxybutanoate . Solution:
-
Step-Up Heating: Perform the addition at -10°C (to secure C4 substitution and prevent initial elimination), then slowly ramp to 40°C for 1 hour to force the C2 substitution to completion.
Module 3: Visualizing the Pathway
The following diagram maps the kinetic competition that dictates your yield.
Caption: Kinetic bifurcation in 2,4-DMBA synthesis. The green path requires low temperature to suppress the red elimination pathways.
Module 4: Advanced Optimization (Catalysis)
For industrial scale-up where
-
System: Toluene (organic phase) + Solid NaOH (solid phase) + MeOH (reagent).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (1 mol%).
-
Mechanism: The PTC transports methoxide into the organic phase in low concentrations. This "starved" environment favors substitution over elimination because the effective basicity is moderated by the solvent system, while nucleophilicity remains high.
References
-
Plieninger, H. (1955). Spaltung des
-Butyrolactons mit Brom-phosphor zu -Dibrom-buttersäure bzw. deren Ester.[1] Chemische Berichte, 83(2), 271. (Foundational protocol for ring opening GBL to 2,4-dibromo esters). -
Kwart, H., & Gaffney, A. (1983). Amine Base Promoted
-Elimination in -Bromo Ester Substrates. Journal of Organic Chemistry, 48(24), 4509-4513.[1] Link (Mechanistic insight into the elimination side-reaction). -
BenchChem Technical Repository. (2025). Managing thermal instability of alpha-bromo ketones and esters. Link (General handling of alpha-halo carbonyls).
-
Master Organic Chemistry. (2023). Elimination vs Substitution: The Role of Temperature and Base Strength. Link (Theoretical grounding for the low-temperature protocol).
Sources
Technical Support Center: Purification of 2,4-Dimethoxybutanoic Acid
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the isolation of highly functionalized, short-chain organic acids.
Purifying 2,4-dimethoxybutanoic acid from an aqueous phase presents a unique thermodynamic challenge. Due to its short carbon chain and the presence of two methoxy ether groups, the molecule acts as a powerful hydrogen-bond acceptor, creating a massive hydration shell. This results in extreme hydrophilicity, rendering standard non-polar extraction techniques ineffective.
This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers and maximize your recovery yields.
Mechanistic Workflow
Caption: Workflow for the extraction and purification of 2,4-dimethoxybutanoic acid.
Frequently Asked Questions (Troubleshooting)
Q: Why is my extraction yield of 2,4-dimethoxybutanoic acid consistently below 30% using standard organic solvents like diethyl ether?
A: This is a classic partition coefficient failure driven by ionization and hydration. First, the pH of your aqueous solution must be at least two to three units below the
Q: How do I overcome this high aqueous solubility during liquid-liquid extraction (LLE)? A: You must alter the thermodynamics of the aqueous phase. By saturating the aqueous layer with a chaotropic or high-density salt like NaCl (the "salting-out" effect), you force the water molecules to solvate the inorganic ions, effectively squeezing the organic acid out of the aqueous phase. Pair this with a highly polar, hydrogen-bond accepting solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MTHF) to maximize the partition coefficient.
Q: What if my aqueous phase is highly dilute (e.g., <0.1 M from a biocatalytic or fermentation process)? A: Physical extraction becomes economically and practically inefficient at high dilutions. Instead, transition to Reactive Extraction . By utilizing a tertiary amine like Tri-n-octylamine (TOA) dissolved in a diluent, the amine reacts with the carboxylic acid at the aqueous-organic interface to form a hydrophobic ion-pair complex[2]. This complex is highly soluble in the organic phase, driving the extraction equilibrium forward even at trace concentrations[3].
Quantitative Solvent Selection Data
To optimize your workflow, select your solvent system based on the concentration of your starting aqueous phase.
| Solvent System | Extraction Mechanism | Approx. Partition Coefficient ( | Application Recommendation |
| Hexane / Toluene | Physical (Non-polar) | < 0.1 | Not recommended; phase separation only. |
| Diethyl Ether | Physical (Weak H-bond) | 0.4 - 0.8 | Poor yield; requires excessive solvent volumes. |
| Ethyl Acetate (EtOAc) | Physical (Strong H-bond acceptor) | 1.5 - 2.5 | Good for concentrated, salted-out solutions (>0.1 M). |
| 2-Methyltetrahydrofuran | Physical (Strong H-bond acceptor) | 2.0 - 3.0 | Excellent green solvent; superior phase separation. |
| 20% TOA in 1-Octanol | Reactive (Ion-pair complexation) | 15.0 - 25.0 | Best for highly dilute aqueous phases (<0.1 M)[3]. |
Validated Experimental Protocols
Protocol A: Salting-Out Assisted Physical Extraction (For Concentrated Solutions >0.1 M)
This protocol utilizes thermodynamic manipulation to force the hydrophilic acid into a polar organic phase.
-
Initial Assessment & pH Adjustment: Measure the volume of the aqueous phase. Slowly add 6M HCl dropwise while stirring continuously.
-
Self-Validation: Use a calibrated pH meter. The pH must stabilize between 1.5 and 1.8. If the pH rises after 5 minutes, buffering agents are present; continue adding HCl until the pH remains strictly below 2.0.
-
-
Salting Out: Add solid NaCl to the acidified solution in portions until no more dissolves (approx. 36 g per 100 mL of water).
-
Self-Validation: The presence of undissolved salt crystals at the bottom of the flask confirms complete saturation.
-
-
Extraction: Transfer to a separatory funnel. Add 0.5 volumes of Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MTHF). Shake vigorously for 2 minutes, venting frequently.
-
Self-Validation: Allow phases to separate. The organic layer must be the top phase. To confirm, use the "water trick": add a few drops of distilled water to the funnel; they should fall cleanly through the top layer and merge with the bottom aqueous layer[4]. Repeat the extraction 3 times.
-
-
Drying: Collect the combined organic layers in an Erlenmeyer flask. Add anhydrous sodium sulfate (
).-
Self-Validation: Initially, the salt will clump as it absorbs water. Continue adding until the newly added
remains free-flowing like fine sand upon swirling.
-
-
Concentration: Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) at 40°C.
-
Self-Validation: The process is complete when solvent condensation stops, leaving a viscous, pale oil (pure 2,4-dimethoxybutanoic acid).
-
Protocol B: Reactive Extraction with TOA (For Dilute Solutions <0.1 M)
This protocol utilizes interfacial complexation to extract trace amounts of acid from large aqueous volumes.
-
Solvent Preparation: Prepare a solution of 20% (v/v) Tri-n-octylamine (TOA) in 1-octanol or 2-MTHF.
-
Extraction: Combine the dilute aqueous 2,4-DMBA solution (pH adjusted to 2.0) with an equal volume of the TOA solvent system. Stir vigorously for 30 minutes.
-
Self-Validation: Prolonged mixing is required because the formation of the TOA-acid complex at the biphasic interface is rate-limiting.
-
-
Phase Separation: Transfer to a separatory funnel and allow 15 minutes for phase resolution.
-
Self-Validation: A sharp interface indicates good separation. If an emulsion forms, centrifuge the mixture at 3000 x g for 5 minutes to break the micellar structures.
-
-
Back-Extraction (Regeneration): To recover the free acid, back-extract the separated organic phase with an equal volume of 1M NaOH.
-
Self-Validation: The NaOH deprotonates the acid, breaking the TOA complex. The 2,4-DMBA partitions back into the new aqueous phase as a sodium salt, leaving the TOA in the organic phase for reuse.
-
-
Final Isolation: Acidify the new, highly concentrated aqueous phase to pH 1.5 and follow Protocol A for final isolation.
References
-
General procedures for the purification of Carboxylic acids. LookChem. 1
-
Separation of a Mixture. Northern Arizona University. 4
-
Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. 2
-
Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Tri-n-alkylamines. ResearchGate. 3
Sources
Technical Support Center: Stereocontrol in 2,4-Dimethoxybutanoic Acid Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral molecules, specifically focusing on preventing racemization during the preparation of 2,4-dimethoxybutanoic acid. Our goal is to provide not just protocols, but the underlying scientific principles and troubleshooting logic to empower you to achieve high enantiopurity in your work.
Section 1: Understanding the Challenge of Racemization
This section addresses the fundamental principles of stereochemistry and racemization as they apply to α-substituted carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for a molecule like 2,4-dimethoxybutanoic acid?
A: 2,4-Dimethoxybutanoic acid possesses a single chiral center at its α-carbon (C2), meaning it can exist as two non-superimposable mirror images called enantiomers ((R) and (S) forms).[1] In pharmaceutical and biological contexts, these enantiomers often exhibit vastly different activities; one may be therapeutically active while the other could be inactive or even cause harmful side effects.[2] Racemization is the process by which one pure enantiomer converts into a 1:1 mixture of both enantiomers (a racemate), effectively losing the desired stereochemical information and compromising the biological efficacy and safety of the final compound.[3] Therefore, preventing racemization is paramount to synthesizing a stereochemically pure and effective active pharmaceutical ingredient (API).
Q2: What is the primary chemical mechanism that leads to racemization at the α-carbon of a carboxylic acid derivative?
A: The primary mechanism involves the deprotonation of the hydrogen atom on the α-carbon.[4] This proton is acidic because the resulting negative charge (a carbanion) is stabilized by the adjacent carbonyl group, forming a planar enolate intermediate. Once this flat, achiral intermediate is formed, the stereochemical information at the α-center is lost. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to a racemic mixture of the (R) and (S) enantiomers.[2][5] This process is often catalyzed by acids or, more commonly, bases.[4][6]
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Recommended Experimental Protocol: Evans Asymmetric Alkylation
This protocol utilizes an Evans oxazolidinone auxiliary, a class of auxiliaries renowned for providing high levels of diastereoselectivity in enolate alkylation reactions. [7] Step 1: Acylation of the Chiral Auxiliary
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral auxiliary, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 15 minutes.
-
In a separate flask, prepare the appropriate acyl chloride precursor (e.g., acetyl chloride). Add the acyl chloride (1.1 eq) dropwise to the lithiated auxiliary solution at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylated oxazolidinone (1.0 eq) from Step 1 in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete formation of the Z-enolate.
-
Add the electrophile, 1-bromo-2-methoxyethane (1.5 eq), dropwise.
-
Stir the reaction at -78 °C until completion, monitoring by Thin Layer Chromatography (TLC). This may take several hours.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is typically purified by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product from Step 2 in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (30% w/w, 4.0 eq) followed by lithium hydroxide (LiOH) (2.0 eq) in water.
-
Stir the reaction vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2-3 with a dilute HCl solution.
-
Extract the desired 2,4-dimethoxybutanoic acid with ethyl acetate. The water-soluble chiral auxiliary can be recovered from the aqueous layer.
-
Dry the organic layer, concentrate, and purify the final product as needed.
Section 3: Troubleshooting Guide
Even with robust protocols, unexpected results can occur. This guide addresses common issues encountered during stereoselective synthesis.
Problem: My final product shows low enantiomeric excess (ee) or is completely racemic.
This is a frequent issue that points to a loss of stereochemical control at some stage of the synthesis.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
-
Possible Cause 1: Suboptimal Alkylation Conditions. The stereochemistry is set during the alkylation step. Inadequate temperature control is a primary culprit. Even a temporary rise in temperature above -70 °C can compromise stereoselectivity. Similarly, the choice of base is crucial for forming the correct enolate geometry. [2]* Possible Cause 2: Racemization During Auxiliary Cleavage. The final product, the free carboxylic acid, is more susceptible to racemization than its N-acyl oxazolidinone precursor, especially under harsh acidic or basic conditions at elevated temperatures. [6]The recommended LiOH/H₂O₂ method is generally mild and effective at preserving stereointegrity.
-
Possible Cause 3: Racemization during Workup or Purification. Prolonged exposure to non-neutral pH conditions during aqueous workup or chromatography on non-neutral silica gel can potentially lead to epimerization at the α-center. Ensure all workup steps are performed efficiently and consider using neutralized silica gel for purification if racemization is suspected.
Section 4: Data & Analytical Methods
Accurate determination of enantiomeric purity is essential for validating any asymmetric synthesis.
Comparison of Common Chiral Auxiliaries
While the Evans oxazolidinone is recommended, other auxiliaries can also be effective. The choice may depend on the specific substrate and desired stereoisomer.
| Chiral Auxiliary | Typical Diastereoselectivity (d.r.) | Cleavage Conditions | Key Advantages |
| Evans Oxazolidinones | >95:5 | Mild (LiOH/H₂O₂) | High selectivity, reliable, well-documented [8][7] |
| Camphorsultam | >90:10 | Harsher (LiAlH₄, acid hydrolysis) | Highly crystalline derivatives aid purification [9] |
| Pyrrolidine-based (e.g., SAMP/RAMP) | >90:10 | Ozonolysis or acid hydrolysis | Used for asymmetric α-alkylation of aldehydes/ketones |
Protocol: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Direct analysis of a chiral carboxylic acid can be challenging. A common and reliable method is to first convert the acid into an amide or ester with a chiral resolving agent, creating diastereomers that are easily separated on standard silica HPLC columns. Alternatively, direct analysis on a chiral column is possible.
Protocol for Direct Analysis:
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for carboxylic acids, such as a Chiralpak® or Chiralcel® column.
-
Sample Preparation: Dissolve a small amount of the purified 2,4-dimethoxybutanoic acid in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.22 µm syringe filter.
-
Mobile Phase: A typical mobile phase for chiral separations consists of a mixture of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes.
-
Chromatographic Separation: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and separation into two distinct peaks. [1]5. Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak. [2]
References
- D. A. Evans, G. Helmchen, M. Rüping. (2007). Asymmetric Synthesis – The Essentials. Wiley-VCH.
-
Zhang, Y., & Li, C. (2018). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Topics in Heterocyclic Chemistry. [Link]
-
Lambert, T. H., et al. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. [Link]
-
Schoemaker, H. E., et al. (1999). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Tetrahedron. [Link]
-
MacMillan, D. W. C., et al. (2015). Enantioselective Synthesis of γ-Oxycarbonyl Motifs by Conjugate Addition of Photogenerated α-Alkoxyradicals. Angewandte Chemie International Edition. [Link]
-
MacMillan, D. W. C., et al. (2021). Enantioselective Synthesis of γ-Oxycarbonyl Motifs by Conjugate Addition of Photogenerated α-Alkoxy Radicals. Organic Letters. [Link]
- De Lemos, E., et al. (2007).
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (2018). Generic mechanisms for acid-catalysed racemisation. [Link]
- Google Patents. (1990).
-
National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Magauer, T., et al. (2021). Asymmetric total synthesis of glauconic and glaucanic acid. Chemical Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 9. tcichemicals.com [tcichemicals.com]
solubility issues with 2,4-dimethoxybutanoic acid in water vs ether
Technical Support Center: 2,4-Dimethoxybutanoic Acid (2,4-DMBA) Handling Guide
Case ID: SOL-24DMBA-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary: The Amphiphilic Challenge
Researchers often underestimate the water solubility of 2,4-dimethoxybutanoic acid (2,4-DMBA) . Unlike simple fatty acids (e.g., valeric acid), the presence of two methoxy ether linkages significantly increases the polarity of the molecule.
While the butyl chain suggests lipophilicity, the ether oxygens act as hydrogen bond acceptors, pinning the molecule in the aqueous phase even at acidic pH. This guide addresses the common failure mode where standard ether extractions result in poor recovery due to unfavorable partition coefficients (
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I acidified my reaction mixture to pH 4, but the ether layer is empty."
Diagnosis: Incomplete Protonation & High Aqueous Affinity. Root Cause:
-
pKa Proximity: The pKa of
-alkoxy carboxylic acids (like the 2-methoxy group in 2,4-DMBA) is typically lower (~3.5–3.8) than unsubstituted aliphatic acids (~4.8) due to the inductive electron-withdrawing effect of the oxygen atom [1]. At pH 4.0, a significant portion (~50% or more) of the molecule remains as the carboxylate anion, which is insoluble in ether. -
Water Solubility of Free Acid: Even the protonated (neutral) form of 2,4-DMBA retains high water solubility because the two methoxy groups form hydrogen bonds with water. Diethyl ether is often too non-polar to compete effectively against water for this specific solute.
Solution:
-
Target pH: Acidify the aqueous phase to pH < 2.0 (using 2M HCl or H₂SO₄) to ensure >99% protonation.
-
Solvent Switch: Switch from diethyl ether to Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . These solvents have higher polarity than ether and are better at extracting poly-oxygenated compounds.
-
Salting Out: Saturate the aqueous phase with NaCl (brine) before extraction. This disrupts the hydration shell around the methoxy groups (Hofmann effect), forcing the organic molecule into the organic layer [2].
Issue 2: "I'm getting a persistent emulsion at the interface."
Diagnosis: Surfactant-like Behavior. Root Cause: 2,4-DMBA is an amphiphile. It has a hydrophobic backbone and a hydrophilic head (carboxylic acid) plus polar "mid-sections" (methoxy groups). At intermediate pH values, it acts as a surfactant, stabilizing oil-in-water emulsions.
Solution:
-
Rapid Filtration: Pass the emulsion through a pad of Celite® 545.
-
Phase Inversion: If using ether (top layer), add brine to increase the density difference. If using DCM (bottom layer), the emulsion often sits at the top; careful separation is easier.
Issue 3: "The compound disappears during the base wash."
Diagnosis: Over-aggressive Washing. Root Cause: Researchers often wash ether extracts with saturated sodium bicarbonate (NaHCO₃) to remove mineral acids. However, 2,4-DMBA is acidic enough to deprotonate and partition back into the bicarbonate wash, leading to accidental disposal of the product.
Solution:
-
Skip the Base Wash: Wash the organic layer only with brine and slightly acidic water (pH 3).
-
Back-Extraction: If you must use base to remove impurities, you must save the aqueous base layer, re-acidify it to pH 1, and re-extract.
Part 2: Technical Data & Solubility Profile
The following table contrasts 2,4-DMBA with structural analogs to illustrate why standard protocols fail.
| Property | 2,4-Dimethoxybutanoic Acid | 2-Methoxybutanoic Acid [3] | Butanoic Acid (Butyric) |
| Molecular Weight | ~148.16 g/mol | 118.13 g/mol | 88.11 g/mol |
| H-Bond Acceptors | 4 (2 Ether, 1 Carbonyl, 1 OH) | 3 | 2 |
| Predicted pKa | ~3.6 (Due to | 3.5 - 4.0 | 4.82 |
| Water Solubility | High (even in acid form) | Soluble | Miscible |
| Ether Solubility | Moderate (requires dry ether) | Soluble | Miscible |
| Preferred Solvent | DCM or EtOAc | Ether or DCM | Ether |
Note: The addition of the second methoxy group at position 4 increases the Total Polar Surface Area (TPSA), significantly lowering the LogP compared to butyric acid.
Part 3: Optimized Extraction Protocol (The "Salting-Out" Method)
This protocol is designed to maximize recovery of hydrophilic organic acids.
Reagents:
-
Crude aqueous reaction mixture containing 2,4-DMBA.
-
2M Hydrochloric Acid (HCl).
-
Solid Sodium Chloride (NaCl).
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid Diethyl Ether.
Workflow:
-
Cooling: Cool the aqueous mixture to 0–5°C.
-
Acidification: Add 2M HCl dropwise with stirring until pH reaches 1.5–2.0 . (Verify with pH paper; do not rely on calculation).
-
Saturation: Add solid NaCl to the aqueous solution until no more dissolves (saturation point). Stir for 10 minutes.
-
Why? This increases the ionic strength, "pushing" the organic acid out of the water.
-
-
Extraction:
-
Extract with Solvent (3 x volume of aqueous phase).[1]
-
Tip: Three smaller extractions are mathematically superior to one large extraction.
-
-
Drying: Combine organic layers and dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes. Magnesium sulfate (MgSO₄) is acceptable but can sometimes bind polar acids.
-
Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) at <40°C.
Part 4: Solubility Equilibrium Visualization
The following diagram illustrates the partitioning logic required for successful isolation.
Caption: Partitioning logic flow for 2,4-DMBA. Note that standard ether extraction leads to product loss in the aqueous phase unless ionic strength is modified (Salting Out).
References
-
PubChem. (2025).[2][3] 2-Methoxybutanoic acid: Chemical Properties and Solubility Data. National Library of Medicine. Retrieved from [Link]
-
FoodB. (2010).[4] Predicted Properties of 2-Methoxybutanoic acid. Food Database. Retrieved from [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973) - FooDB [foodb.ca]
Technical Support Center: Optimizing Trimethyl Orthoformate (TMOF) Reactions with Lactones
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that reacting lactones with Trimethyl Orthoformate (TMOF) to form cyclic orthoesters, lactone acetals, or to facilitate oxa-Pictet-Spengler cyclizations presents unique thermodynamic and kinetic challenges.
Unlike isolated ketones, lactone carbonyls possess inherent resonance stabilization from the adjacent ring oxygen. This dampens their electrophilicity, making standard acetalization conditions ineffective. This guide provides field-proven insights, causal troubleshooting, and self-validating protocols to help you master this complex transformation.
Mechanistic Overview: The Causality of Lactone Resistance
To optimize the reaction, we must first understand the kinetic barriers. The conversion of a lactone to an acetal or spiro orthoester via TMOF requires the generation of a highly reactive oxocarbenium intermediate. Because the starting lactone is already resonance-stabilized, pushing it uphill to an oxocarbenium requires highly oxophilic Lewis acids. Once formed, TMOF acts as both a nucleophile (delivering methoxy groups) and a dehydrating agent (scavenging adventitious water by converting to methanol and methyl formate) .
Mechanism of Lewis acid-catalyzed lactone activation and TMOF acetalization.
Troubleshooting Guide & Diagnostics
Q: Why is my lactone starting material unreactive even with excess TMOF?
Causality: Standard Brønsted acids (like p-TSA) or weak Lewis acids fail to overcome the resonance stabilization of the lactone ester bond. Without sufficient activation, the oxocarbenium ion never forms, and TMOF remains a spectator solvent. Solution: Switch to a highly oxophilic Lewis acid. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂) are industry standards. For highly complex or sensitive substrates, recent literature highlights the use of Copper(II) triflate (Cu(OTf)₂) or cationic Indium(III) catalysts to achieve superior activation without degrading the substrate 1.
Q: I am observing significant acyclic methyl ester byproducts. How do I prevent lactone ring-opening?
Causality: Ring-opening is a thermodynamic sink. It occurs when adventitious water or methanol (a byproduct of the TMOF reaction) acts as a nucleophile on the activated oxocarbenium intermediate. Because the acyclic ester is thermodynamically more stable than the strained cyclic acetal, the reaction irreversibly funnels into the byproduct. Solution: Shift from thermodynamic to kinetic control. Lower the reaction temperature to -78 °C. Use TMOF in large excess (3.0–5.0 equivalents) so it acts as an aggressive internal water scavenger. Ensure your solvent (typically DCM) is strictly anhydrous.
Q: How do I avoid epimerization at the alpha-stereocenter of my complex macrolactone?
Causality: Prolonged exposure to strong Lewis acids promotes the enolization of the lactone. If the
Decision tree for troubleshooting and optimizing TMOF-lactone reactions.
Quantitative Data: Catalyst Selection Matrix
Selecting the right catalyst is a balance between reactivity and functional group tolerance. Use the following empirical data table to guide your optimization strategy.
| Lewis Acid Catalyst | Optimal Temp | TMOF Equiv. | Typical Yield (%) | Primary Side Reaction / Limitation |
| p-TSA | Reflux | 5.0 | < 20% | High rates of thermodynamic ring-opening. |
| BF₃·OEt₂ | 0 °C | 3.0 | 50–60% | Moderate epimerization at |
| Cu(OTf)₂ | 0 °C to RT | 2.0 | 70–85% | Slower reaction, but excellent stereoretention. |
| TMSOTf | -78 °C | 3.0 | 85–95% | Highly moisture sensitive; requires strict inert techniques. |
Standard Operating Procedure (SOP): Lewis Acid-Catalyzed Lactone Acetalization
This protocol is designed as a self-validating system . By embedding specific visual and chemical checkpoints, the system ensures that any deviation from the optimal path is caught before the reaction is ruined.
Reagents Required:
-
Lactone substrate (1.0 equiv)
-
Trimethyl Orthoformate (TMOF) (3.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (Et₃N) (2.5 equiv)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon. Causality: Even trace moisture will outcompete TMOF for the oxocarbenium intermediate, leading to ring-opening.
-
Substrate Loading: Dissolve the lactone (1.0 mmol) in anhydrous DCM to achieve a 0.1 M concentration.
-
Reagent Addition: Add TMOF (3.0 mmol) via a gastight syringe.
-
Self-Validation Checkpoint: The reaction should remain completely clear and colorless. Any immediate yellowing indicates trace acid contamination in your TMOF or DCM.
-
-
Thermal Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.
-
Catalyst Initiation: Dropwise add TMSOTf (1.1 mmol) down the side of the flask. Causality: Dropwise addition prevents localized exothermic micro-reactions that provide enough thermal energy to drive the thermodynamic ring-opening pathway.
-
Monitoring: Stir for 1.5 hours at -78 °C. Monitor via TLC (pre-treat TLC plates with 1% Et₃N in eluent to prevent on-plate degradation).
-
Kinetic Quenching (Critical Step): While still at -78 °C, inject anhydrous Et₃N (2.5 mmol). Stir for 5 minutes before removing the cooling bath.
-
Causality: Neutralizing the Lewis acid before the system warms up permanently traps the kinetic acetal product. If the system warms while the acid is active, the equilibrium immediately shifts backward to the lactone or forward to the ring-opened ester.
-
-
Workup: Dilute with DCM, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Can I use Triethyl Orthoformate (TEOF) instead of TMOF? Yes, TEOF is frequently used for carbon-carbon bond formation and annulations 2. However, TEOF is sterically bulkier and less reactive than TMOF. If your lactone is already struggling to react with TMOF, switching to TEOF will likely stall the reaction completely.
How should I properly store TMOF to prevent degradation? TMOF is highly moisture sensitive and will slowly hydrolyze to methanol and methyl formate upon exposure to ambient air. Store it over activated 3Å molecular sieves under an inert argon atmosphere at room temperature.
Why did my isolated product degrade during silica gel chromatography? Lactone acetals and orthoesters are notoriously acid-sensitive. Standard silica gel is slightly acidic (due to free silanol groups) and will rapidly hydrolyze your product back to the starting lactone. Always pre-treat your silica column by flushing it with your eluent containing 1–2% Et₃N prior to loading your compound.
References
- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media RSC Advances URL
- A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+)
- Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates Indian Academy of Sciences URL
Sources
removing inorganic salts from 2,4-dimethoxybutanoic acid product
Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the isolation of 2,4-dimethoxybutanoic acid from inorganic salt byproducts (e.g., NaCl, Na₂SO₄, or potassium salts).
Due to the presence of two methoxy groups and a carboxylic acid moiety, 2,4-dimethoxybutanoic acid is a highly polar, low-molecular-weight organic compound. Its profound water solubility often makes standard aqueous workups ineffective, leading to frustrating salt contamination in the final product.
Part 1: Workflow Visualization
The following decision matrix outlines the optimal desalting strategy based on the physical state of your crude reaction mixture.
Fig 1: Decision matrix and workflow for desalting 2,4-dimethoxybutanoic acid based on crude state.
Part 2: Troubleshooting & FAQs
Q1: Why is 2,4-dimethoxybutanoic acid so difficult to separate from inorganic salts compared to standard fatty acids?
A: The difficulty arises from the molecule's high polarity and hydrogen-bonding capacity. Unlike long-chain fatty acids (e.g., palmitic acid) which are highly hydrophobic and easily partition into organic solvents, 2,4-dimethoxybutanoic acid has a short carbon backbone heavily functionalized with oxygen atoms. These heteroatoms readily hydrogen-bond with water. When neutralized, the resulting carboxylate salt is infinitely soluble in water, making it nearly impossible to extract without specific pH manipulation [1].
Q2: I tried extracting my product with Dichloromethane (DCM), but the yield was near zero. What went wrong?
A: DCM lacks the hydrogen-bond accepting capabilities required to solvate the highly polar 2,4-dimethoxybutanoic acid. To pull this molecule out of an aqueous phase, you must use a moderately polar, coordinating solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is particularly effective for highly polar, water-soluble organics because it offers superior phase separation and better extraction efficiency for hydrogen-bonding compounds [2].
Q3: How do I prevent my product from staying in the aqueous layer during Liquid-Liquid Extraction (LLE)?
A: You must control two critical variables: pH and ionic strength .
-
pH Control: The pKa of aliphatic carboxylic acids is typically around 4.5. If your aqueous layer is at pH > 5, your product exists as a carboxylate anion, which will not partition into an organic solvent. You must acidify the aqueous layer to pH < 2 using a strong mineral acid (like HCl) to fully protonate the molecule into its neutral, free-acid form.
-
Salting Out: Even when protonated, the free acid is highly water-soluble. By saturating the aqueous layer with NaCl (brine), you increase the aqueous ionic strength. Water molecules preferentially solvate the inorganic ions, thereby "salting out" the organic acid and forcing it into the organic phase [1].
Q4: My product is currently a dry solid, but it's heavily contaminated with NaCl. Can I remove the salt without dissolving everything in water again?
A: Yes. The most efficient method here is anhydrous trituration (solvent extraction of the solid). Inorganic salts possess massive lattice energies and are completely insoluble in aprotic organic solvents like anhydrous acetone or ethyl acetate. By suspending your crude solid in one of these solvents, the 2,4-dimethoxybutanoic acid will dissolve, while the inorganic salts will remain as a fine suspension that can be easily filtered away [3].
Part 3: Quantitative Data & Solvent Selection
Selecting the right solvent is the most critical variable in your desalting workflow. Use the table below to determine the optimal solvent based on your chosen methodology.
| Solvent | Polarity Index | Water Miscibility | Suitability for LLE | Suitability for Trituration | Mechanistic Rationale |
| Ethyl Acetate (EtOAc) | 4.4 | ~8% | High | High | Good H-bond acceptor; dissolves the free acid well while rejecting inorganic salts. |
| 2-Methyltetrahydrofuran | 4.0 | ~14% | Excellent | Moderate | Superior phase separation from water; excellent solvation of polar organic acids. |
| Acetone | 5.1 | 100% | N/A (Miscible) | Excellent | Completely dissolves the organic acid; NaCl is practically insoluble (<0.00001 g/L). |
| Dichloromethane (DCM) | 3.1 | ~1.3% | Poor | Poor | Insufficient polarity to overcome the acid's affinity for water or its solid crystal lattice. |
Part 4: Experimental Protocols
Protocol A: pH-Shift Liquid-Liquid Extraction (For Aqueous Mixtures)
Use this protocol if your crude product is dissolved in water alongside inorganic salts.
-
Volume Reduction: Concentrate the aqueous crude mixture under reduced pressure to the minimum viable volume (e.g., 5-10 mL per gram of expected product).
-
Thermal Control: Chill the flask in an ice bath to 0–5 °C. (Causality: Neutralization is exothermic, and cooler temperatures reduce the aqueous solubility of the organic acid).
-
Acidification: Slowly add 2M HCl dropwise while stirring. Monitor continuously with pH paper until the solution reaches pH 1.0 – 1.5 .
-
Self-Validation Check: If the pH rises back above 2.0 after 5 minutes of stirring, add more acid. The system must remain highly acidic to ensure complete protonation.
-
-
Salting Out: Add solid, anhydrous NaCl to the aqueous layer until no more dissolves (saturation).
-
Extraction: Add an equal volume of EtOAc or 2-MeTHF. Shake vigorously in a separatory funnel, venting frequently. Allow the layers to separate and collect the upper organic layer. Repeat this extraction 4 to 5 times.
-
Drying: Combine all organic layers and add anhydrous Na₂SO₄. Swirl until the drying agent flows freely like sand.
-
Causality: Polar solvents like EtOAc carry trace amounts of water, which in turn carry trace dissolved salts. Drying the solvent completely precipitates these trace salts onto the drying agent [1].
-
-
Isolation: Filter off the Na₂SO₄ and evaporate the solvent in vacuo to yield the pure, desalted 2,4-dimethoxybutanoic acid.
Protocol B: Anhydrous Trituration (For Solid Mixtures)
Use this protocol if your crude product has been evaporated to a dry powder but contains high weight-percentages of salt.
-
Complete Desiccation: Ensure the crude solid is absolutely dry. Lyophilize (freeze-dry) the mixture overnight if necessary.
-
Self-Validation Check: The solid must be a free-flowing powder. Any residual moisture will dissolve trace inorganic salts, allowing them to pass through the filter and contaminate the final product.
-
-
Solvent Addition: Add anhydrous Acetone (approx. 15 mL per gram of crude solid) to the flask.
-
Agitation: Sonicate the suspension for 10 minutes, then stir vigorously at room temperature for 30 minutes. (Causality: Sonication breaks up salt aggregates that might be trapping the organic acid inside).
-
Filtration: Filter the suspension through a medium-porosity glass frit or a pad of Celite. Wash the filter cake with an additional 5 mL of anhydrous acetone. The inorganic salts will remain on the frit.
-
Concentration: Transfer the clear filtrate to a round-bottom flask and remove the acetone using a rotary evaporator. The residue is your desalted 2,4-dimethoxybutanoic acid.
Part 5: References
stability of 2,4-dimethoxybutanoic acid under acidic conditions
Technical Support Center: Handling & Stability of 2,4-Dimethoxybutanoic Acid
Overview 2,4-Dimethoxybutanoic acid (2,4-DMBA) is a highly polar, functionalized aliphatic ether-carboxylic acid frequently utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), such as MALT1 inhibitors[1]. Due to the presence of both an alpha-methoxy and a gamma-methoxy group, users frequently raise concerns regarding its stability during acidic workups and deprotection steps. This guide addresses common troubleshooting scenarios, stability profiles, and validated handling protocols to ensure high-yield recoveries without degradation.
Troubleshooting Guide: Acidic Workup & Extraction
Issue: Low product recovery or apparent "degradation" following aqueous acidic extraction.
Root Cause Analysis: Researchers often mistake low isolated yields for acid-catalyzed ether cleavage. However, aliphatic methyl ethers are highly stable under mild aqueous acidic conditions (e.g., pH 1–3 at room temperature). The actual root cause is the compound's extreme hydrophilicity. When the carboxylate is protonated, the resulting neutral 2,4-DMBA remains highly soluble in the aqueous phase due to strong hydrogen bonding from the two methoxy oxygen atoms. The issue is poor organic partitioning, not chemical degradation[1].
Causality & Solution: To force the protonated acid into the organic phase, the thermodynamic equilibrium must be shifted. This is achieved by saturating the aqueous layer with sodium chloride (salting out), which increases the ionic strength of the aqueous phase, thereby decreasing the solubility of the organic molecule. Furthermore, a highly polar extraction solvent (like ethyl acetate) must be used instead of non-polar solvents like hexanes or diethyl ether to facilitate hydrogen-bond acceptance during phase transfer.
FAQ: Stability Profiling Across Acidic Regimes
Q: Is 2,4-dimethoxybutanoic acid stable during standard Boc-deprotection conditions (e.g., TFA/DCM)? A: Yes. Aliphatic methyl ethers are entirely stable to trifluoroacetic acid (TFA) at room temperature. The compound will not undergo demethylation under these conditions, allowing for safe orthogonal deprotection of adjacent amine protecting groups.
Q: What happens if the compound is exposed to strong aqueous acids (e.g., 48% HBr or 6N HCl) at elevated temperatures? A: Harsh acidic conditions combined with heat will cause irreversible degradation via acid-catalyzed ether cleavage[2]. The mechanism involves the protonation of the ether oxygen to form a highly reactive oxonium ion. A halide nucleophile (e.g., bromide) then attacks the less sterically hindered methyl group via an SN2 mechanism, expelling methanol. If the C4-methoxy group is cleaved, it yields a 4-hydroxy-2-methoxybutanoic acid intermediate. Because 5-membered lactones are thermodynamically highly favored, this intermediate spontaneously undergoes intramolecular esterification to form 3-methoxydihydrofuran-2(3H)-one (an alpha-methoxy-gamma-butyrolactone derivative)[1].
Q: Why does the C4-methoxy group cleave more readily than the C2-methoxy group under harsh conditions? A: The electron-withdrawing nature of the adjacent carboxylic acid group at C1 exerts a strong inductive effect (-I) on the C2 oxygen. This reduces the electron density and basicity of the C2 ether oxygen, making it significantly less susceptible to the initial protonation step required for ether cleavage compared to the more distant C4 ether.
Mechanistic Visualization: Acid-Catalyzed Degradation Pathway
Degradation pathway of 2,4-dimethoxybutanoic acid via ether cleavage and lactonization.
Quantitative Data: Acidic Stability Matrix
To assist in experimental planning, the following table summarizes the stability of 2,4-DMBA across various acidic environments.
| Acidic Condition | Concentration / Solvent | Temperature | Time | Stability Outcome | Primary Degradant |
| Hydrochloric Acid | 1N (Aqueous) | 25°C | 24h | >99% Stable | None |
| Trifluoroacetic Acid | 50% in DCM | 25°C | 4h | >95% Stable | None |
| Hydrobromic Acid | 48% (Aqueous) | 100°C | 12h | Complete Degradation | 3-Methoxydihydrofuran-2(3H)-one |
| Boron Tribromide | 1.0M in DCM | -78°C to 25°C | 2h | Complete Cleavage | 2,4-Dihydroxybutanoic acid / Lactone |
Validated Experimental Protocol: Safe Acidic Isolation
This self-validating Standard Operating Procedure (SOP) is designed for the high-yield isolation of 2,4-DMBA following the alkaline hydrolysis (saponification) of its corresponding ester[1].
Step 1: Controlled Acidification
-
Action: Cool the aqueous saponification mixture (containing the carboxylate salt) to 0–5°C using an ice bath. Slowly add 1N HCl dropwise while stirring until the pH reaches 1.0 to 1.5.
-
Causality: Cooling prevents localized exothermic heating during neutralization, which could otherwise promote trace side reactions. A pH of ~1 ensures complete protonation of the carboxylate (pKa ~3.5–4.0) into the neutral carboxylic acid, which is an absolute prerequisite for organic extraction.
Step 2: Aqueous Phase Modification (Salting Out)
-
Action: Add solid sodium chloride (NaCl) to the acidified aqueous layer until no more dissolves (saturation).
-
Causality: The high polarity of the two methoxy groups heavily favors aqueous retention. Saturating the water with NaCl maximizes the ionic strength, disrupting the hydrogen-bonding network between water and the ether oxygens, thereby "salting out" the organic compound.
Step 3: Extraction with a High-Polarity Solvent
-
Action: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 1 volume equivalent). Do not use Dichloromethane (DCM) or Diethyl Ether.
-
Causality: EtOAc possesses a hydrogen-bond acceptor (the carbonyl oxygen) that effectively coordinates with the carboxylic acid proton of 2,4-DMBA, facilitating its transfer across the biphasic boundary[1].
Step 4: Protocol Validation (Self-Validating Step)
-
Action: Before discarding the aqueous layer, spot a drop of the aqueous phase onto a silica TLC plate alongside the organic extract. Stain with Potassium Permanganate (KMnO₄) or Bromocresol Green.
-
Causality: This ensures the extraction is quantitatively complete. If a spot remains in the aqueous lane, the extraction has failed to reach completion, and the aqueous layer must be re-extracted with a more polar 9:1 EtOAc:Isopropanol mixture to recover the remaining material.
Step 5: Drying and Concentration
-
Action: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at 30°C to afford the pure 2,4-dimethoxybutanoic acid.
References
- Title: US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors Source: Google Patents URL
-
Title: 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms and Structure, 6ed Source: DOKUMEN.PUB URL: [Link]
Sources
troubleshooting low conversion in dihydrofuran ring opening
Topic: Troubleshooting Low Conversion in Dihydrofuran (DHF) Ring Opening Content Type: Technical Support Center (Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Advanced Synthesis Support Module. Subject Matter Expert: Dr. A. Vance, Senior Application Scientist
You are likely here because your DHF ring-opening reaction has stalled, polymerized into a "black tar," or yielded the saturated tetrahydrofuran (THF) instead of the desired acyclic chain. Dihydrofuran is a deceptive substrate; it possesses the high reactivity of a vinyl ether (2,3-DHF) or an allylic ether (2,5-DHF), yet the thermodynamic stability of the 5-membered ring often hampers ring opening.
This guide moves beyond basic protocols to address the mechanistic bottlenecks causing low conversion.
⚠️ Critical Diagnostic: Identify Your Substrate & Failure Mode[1]
Before troubleshooting, confirm your isomer. The failure modes are distinct:
-
2,3-Dihydrofuran (Vinyl Ether): Prone to cationic polymerization (black tar) or reversible hydrolysis (equilibrium issues).
-
2,5-Dihydrofuran (Allylic Ether): Prone to isomerization to 2,3-DHF or resistance to opening (requires oxidative or reductive forcing).
Module 1: Acid-Catalyzed Hydrolysis (2,3-DHF)
Target Product: 4-Hydroxybutanal derivatives (or latent 1,4-dicarbonyls). Common Issue: "My reaction turned into a dark gum," or "NMR shows only starting material after workup."
The Mechanism of Failure
In acidic media, 2,3-DHF undergoes protonation at the
-
Pathway A (Desired): Water attacks the oxocarbenium
Hemiacetal Ring Open Aldehyde. -
Pathway B (Parasitic): Another DHF molecule attacks the oxocarbenium
Cationic Polymerization .
Troubleshooting Protocol
Q: Why is my reaction polymerizing (low mass balance/tar)? A: The concentration of DHF is too high relative to the nucleophile (water).
-
The Fix: operate under high dilution (0.05 M - 0.1 M).
-
The Adjustment: Add the DHF slowly (dropwise) to the acidic aqueous solution. Never add the acid to the neat DHF. This ensures the oxocarbenium intermediate always encounters water (110 M concentration) rather than another DHF molecule.
Q: NMR shows conversion in situ, but I recover starting material. Why? A: You are fighting the Lactol Equilibrium . The ring-opened 4-hydroxybutanal is unstable; it cyclizes back to the lactol (2-hydroxytetrahydrofuran) spontaneously. If you dehydrate or use acidic workup, it reverts to DHF or oligomerizes.
-
The Fix: You must trap the open form in situ.
-
Reductive Trap: Add NaBH4 immediately to secure the 1,4-butanediol.
-
Amine Trap: If making pyrroles/amines, add the amine directly to the hydrolysis mixture to capture the aldehyde as an imine.
-
Visualization: The Polymerization vs. Hydrolysis Fork
The following diagram illustrates the kinetic competition determining your yield.
Caption: Kinetic competition between productive hydrolysis (green) and parasitic cationic polymerization (black) in acid-catalyzed DHF opening.
Module 2: Reductive Ring Opening (Hydrogenolysis)
Target Product: Alcohols (e.g., 1-butanol) or Ketones. Common Issue: "The double bond reduced (THF formed), but the ring didn't open."
The Mechanism of Failure
On heterogeneous catalysts (Pd/C, Ni), the hydrogenation of the C=C double bond is kinetically much faster than the C-O bond cleavage (hydrogenolysis). Once DHF converts to Tetrahydrofuran (THF), the energy barrier to open the ring increases significantly [1].
Troubleshooting Protocol
Q: How do I stop the reaction from stalling at THF? A: You need to destabilize the C-O bond. Neutral Pd/C will only hydrogenate the alkene.
-
The Fix: Use Acidic Support or High Temperature.
-
Method A: Switch to Pd(OH)2/C (Pearlman’s Catalyst) or add catalytic HCl/H2SO4 to the hydrogenation vessel. The acid protonates the oxygen, making it a better leaving group for the hydride attack.
-
Method B: Increase Temperature >100°C. High temp favors the higher-activation-energy ring opening over simple hydrogenation [1].
-
Q: The catalyst died. Is DHF poisoning it? A: Yes. DHF and its oligomers bind strongly to Pd sites.
-
The Fix: Increase catalyst loading to 10-20 mol% or use a flow chemistry setup to limit the residence time of the unstable intermediate on the catalyst surface.
Module 3: Nucleophilic / Lewis Acid Opening
Target Product: Functionalized chains via organometallics or nucleophiles. Common Issue: No reaction despite strong nucleophiles.
Troubleshooting Protocol
Q: Why won't my Grignard/Lithiate open the DHF ring? A: The C-O bond in DHF is not strained enough (unlike epoxides) to open with simple nucleophiles, and the double bond electron density repels attack.
-
The Fix: You must use Lewis Acid Activation .
-
Complex the oxygen with
or before adding the nucleophile (if compatible) or use organocuprates which are softer and more carbophilic. -
Alternative: Convert 2,3-DHF to the acetal first (using an alcohol/acid), then perform Lewis Acid catalyzed substitution [2].
-
Summary Data Matrix: Optimization Shortcuts
| Symptom | Probable Cause | Immediate Action |
| Black Tar / Gum | Cationic Polymerization | Dilute reaction (<0.1M); Add DHF to acid; Lower Temp. |
| Reaction Stalls at THF | Hydrogenation > Hydrogenolysis | Add acid co-catalyst (HCl); Increase Temp (>100°C); Use Pd(OH)2. |
| Start Material Recovered | Lactol Equilibrium Reversion | Trap in situ (NaBH4, Amine, Wittig); Do not use acidic workup. |
| Low Yield (2,5-DHF) | Isomerization to 2,3-DHF | Check pH (acid causes isomerization); Use base-washed glassware. |
References
-
A DFT study of furan hydrogenation and ring opening on Pd(111). Source: Royal Society of Chemistry (RSC) Advances, 2014. Context: Explains why DHF preferentially hydrogenates to THF rather than opening, unless high temperature is applied. URL:[Link]]
-
Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations. Source: Molecules (MDPI), 2022. Context: Details the use of Lewis Acids (Yb, Al) to facilitate ring opening of DHF-acetal derivatives. URL:[Link]]
-
Synthesis and polymerization of 2,3-dihydrofuran derivatives. Source: Designed Monomers and Polymers, 2001. Context: Definitive guide on the cationic polymerization mechanisms that compete with synthesis. URL:[Link]]
-
Poly(2,3-dihydrofuran): A Strong, Biorenewable, and Degradable Thermoplastic. Source:[1][2] Journal of the American Chemical Society (JACS), 2022. Context: Modern analysis of DHF polymerization conditions (to be avoided in small molecule synthesis). URL:[Link]]
Sources
Technical Support Center: Handling the Hygroscopic Nature of 2,4-Dimethoxybutanoic Acid
A Note from the Senior Application Scientist: Welcome to the Technical Support Center. In drug development and synthetic chemistry, handling highly functionalized, moisture-sensitive building blocks is a frequent bottleneck. 2,4-Dimethoxybutanoic acid (CAS: 1832579-54-0) presents a unique handling challenge[1]. Mechanistically, this molecule features a terminal carboxylic acid and two ether linkages. These four oxygen atoms act as potent hydrogen-bond acceptors and donors, creating a strong thermodynamic driving force for atmospheric moisture absorption.
When water infiltrates your reagent, it doesn't just throw off your stoichiometric calculations—it introduces a competing nucleophile that can actively destroy activated intermediates in downstream reactions. This guide provides self-validating protocols and causal troubleshooting to ensure your handling systems are robust, your stoichiometry remains accurate, and your anhydrous reactions succeed.
Handling & Quality Control Workflow
Workflow for the handling, storage, and quality control of hygroscopic 2,4-dimethoxybutanoic acid.
Troubleshooting Guides
Q1: My 2,4-DMBA powder turns into a sticky paste during weighing. How does this impact my reaction?
-
Causality: You are observing deliquescence. The compound absorbs sufficient atmospheric moisture to dissolve in its own water of hydration. This drastically alters the mass of your sample, leading to incorrect stoichiometric calculations. Furthermore, the introduced water acts as a competing nucleophile.
-
Solution: Never weigh this compound on an open benchtop. Utilize a nitrogen-purged glovebox or a [2]. If a glovebox is unavailable, use the "difference method" with pre-tared, sealed vials, and immediately dissolve the compound in an anhydrous solvent over molecular sieves[3].
Q2: I am attempting an amide coupling with 2,4-DMBA, but my yields are <20%. Is moisture the culprit?
-
Causality: Yes. In standard peptide-like couplings (e.g., using EDC, HATU, or DCC), the carboxylic acid is first activated into a highly reactive intermediate (like an O-acylisourea). If water is present, it rapidly hydrolyzes this intermediate back to the starting carboxylic acid before the amine can react, consuming your coupling reagent and stalling the reaction[4].
-
Solution: Perform an . Dissolve the 2,4-DMBA in anhydrous toluene and evaporate it under reduced pressure. The water will co-distill with the toluene. Repeat this 2-3 times before dissolving the residue in your anhydrous reaction solvent[5].
Q3: How can I accurately measure the moisture content of my 2,4-DMBA stock?
-
Causality: Standard are inappropriate because low-molecular-weight carboxylic acids can volatilize at high temperatures, leading to falsely high moisture readings[6].
-
Solution: Use Karl Fischer (KF) Titration. However, because 2,4-DMBA is a carboxylic acid, it can undergo esterification with the methanol in standard KF reagents, producing water as a byproduct and causing endless titration drift. You must use a methanol-free KF solvent or to neutralize the acid and suppress esterification[7].
Experimental Protocols
Protocol 1: Preparation of Anhydrous 2,4-DMBA Stock Solutions
Objective: Create a reliable, moisture-free stock for immediate use in sensitive couplings.
-
Preparation: Dry a 20 mL scintillation vial and a PTFE-lined cap in an oven at 120°C for 4 hours. Cool in a desiccator.
-
Transfer: Move the sealed bottle of 2,4-DMBA and the dried vial into a nitrogen-purged glovebox[5].
-
Weighing: Tare the vial. Weigh the desired amount of 2,4-DMBA directly into the vial.
-
Dissolution: Add a precise volume of anhydrous, amine-free solvent (e.g., anhydrous DCM or THF).
-
Drying (Self-Validation): Add 3Å molecular sieves (pre-activated at 300°C) to the solution (approx. 10% w/v) to scavenge any residual moisture introduced during solvent transfer.
-
Storage: Seal the vial tightly, wrap the cap with Parafilm, and store at -20°C. Critical: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation[3].
Protocol 2: Buffered Karl Fischer Titration for Carboxylic Acids
Objective: Quantify trace water in 2,4-DMBA without esterification interference.
-
Solvent Prep: Add 30 mL of a methanol-free KF working solvent (or a standard solvent buffered with 5g of anhydrous imidazole) to the titration cell[7].
-
Baseline Validation: Titrate the solvent to absolute dryness until the drift is stable at < 20 µL/min.
-
Sample Injection: Using an oven-dried syringe, draw 1 mL of the 2,4-DMBA stock solution.
-
Weighing: Weigh the syringe to 0.1 mg accuracy.
-
Titration: Inject the sample into the KF cell through the septum. Re-weigh the empty syringe to determine the exact sample mass added.
-
Analysis: Run the coulometric titration to the endpoint. Calculate moisture in ppm based on the mass differential.
Data Presentation: Storage Environment Comparison
| Storage Environment | Ambient Relative Humidity (RH) | Deliquescence Risk | Max Safe Exposure Time | Suitability for Anhydrous Rxns |
| Open Benchtop | 40% – 60% | Critical | < 2 minutes | Poor |
| Silica Desiccator | < 10% | Moderate | ~ 1 hour | Moderate |
| Nitrogen Glovebox | < 1 ppm H₂O | Negligible | > 1 Year | Excellent |
| Frozen Aliquot (-20°C) | N/A (Sealed) | Low (if thawed dry) | Months | Good |
Frequently Asked Questions (FAQs)
Q: Can I dry 2,4-DMBA in a vacuum oven? A: It is not recommended. Low molecular weight carboxylic acids can sublime or evaporate under high vacuum and elevated temperatures. Azeotropic drying with toluene is a safer, non-destructive alternative[5].
Q: What is the best way to clean up a spill of this compound? A: Because it is an acid, neutralize minor spills with a or sodium bicarbonate solution before wiping it up, then dispose of it according to your laboratory's hazardous waste protocols[8].
References
-
[2] Terra Universal. "Moisture-Free Storage: Nitrogen or Desiccant?" terrauniversal.com. URL:[Link]
-
[3] Protocol Online. "Hygroscopic chemical...how to deal with?" protocol-online.org. URL: [Link]
-
[5] Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." pitt.edu. URL:[Link]
-
[8] MPHU. "Guidelines and Laboratory Protocols of Organic Chemistry." mphu.edu.ua. URL: [Link]
-
[6] News-Medical. "Karl Fischer versus Loss-On-Drying." news-medical.net. URL:[Link]
-
[4] Google Patents. "US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors." google.com. URL:
Sources
- 1. CAS:1832579-54-0, 2,4-Dimethoxybutanoic acid-毕得医药 [bidepharm.com]
- 2. terrauniversal.com [terrauniversal.com]
- 3. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 4. US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors - Google Patents [patents.google.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. news-medical.net [news-medical.net]
- 7. Determination of Water Content in Acetic acid Using Karl Fischer Titration [sigmaaldrich.com]
- 8. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
Validation & Comparative
1H NMR spectrum of 2,4-dimethoxybutanoic acid in DMSO-d6
Topic: Optimizing Structural Elucidation: 1H NMR Spectrum of 2,4-Dimethoxybutanoic Acid in DMSO-d6 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Solvent Paradox
In the structural characterization of polar organic intermediates like 2,4-dimethoxybutanoic acid , researchers often default to DMSO-d6 due to its superior solubilizing power and ability to reveal exchangeable carboxylic acid protons. However, for this specific molecule, DMSO-d6 presents a critical analytical hazard: spectral masking.
The residual water peak in standard DMSO-d6 (approx. 3.33 ppm) directly overlaps with the methoxy (–OCH₃) and terminal methylene (–CH₂–O–) signals, potentially rendering quantitative integration impossible.
This guide objectively compares DMSO-d6 against alternative solvent systems (CDCl₃ and Acetone-d6), providing a technical roadmap to bypass this overlap while maintaining the benefits of polar solvents.
Comparative Analysis: Solvent Performance
The following table contrasts the spectral resolution of 2,4-dimethoxybutanoic acid across three standard NMR solvents. Data represents characteristic chemical shift ranges derived from substituent additivity rules and solvent-solute interaction principles.
Table 1: Comparative Chemical Shift Profile (¹H NMR, 400 MHz)
| Feature | DMSO-d6 (The Standard) | CDCl₃ (The Alternative) | Acetone-d6 (The Hybrid) |
| -COOH Proton | Visible (~12.5 ppm) . Broad singlet. Essential for confirming acid functionality. | Often Invisible . Rapid exchange causes extreme broadening or loss into baseline. | Visible (~10-11 ppm) . Broad, but usually detectable.[2] |
| α-Proton (C2-H) | ~3.8 – 4.0 ppm . Good resolution, though viscosity causes slight line broadening. | ~3.9 – 4.1 ppm . Sharp lines, but potential overlap with impurities. | ~3.9 ppm . Excellent resolution. |
| Methoxy (-OCH₃) | CRITICAL RISK . Signals at ~3.2–3.4 ppm often merge with residual water (3.33 ppm ). | ~3.4 ppm .[3] Clear resolution. No solvent overlap (Water is at 1.56 ppm). | ~3.3 – 3.4 ppm . Clear resolution. Water is at 2.84 ppm (distinct). |
| Solubility | Excellent . Dissolves the polar acid moiety instantly. | Moderate/Poor . May require heating or concentration limits; dimerization common. | Good . Better than CDCl₃, worse than DMSO. |
| Suitability | Best for Qualitative ID (proving COOH exists). | Best for Quantification of carbon backbone (if soluble). | Optimal Compromise for full structural assignment. |
Detailed Spectral Assignment (DMSO-d6)
When analyzing 2,4-dimethoxybutanoic acid in DMSO-d6, the spectrum is defined by the chiral center at C2, which induces magnetic non-equivalence in the adjacent C3 protons.
The "Danger Zone": 3.2 – 3.5 ppm
This region contains the most valuable structural information but is most susceptible to solvent interference.
-
δ 3.33 ppm (Solvent Residual): Water (HDO).[4] In "wet" DMSO, this peak can broaden to cover 3.2–3.5 ppm.
-
δ ~3.25 & 3.30 ppm (Singlets): Two distinct methoxy groups. The C2-OMe is generally downfield of the C4-OMe due to the inductive effect of the carbonyl.
-
δ ~3.40 ppm (Triplet/Multiplet): The C4 methylene protons (–CH₂–OMe).
The Chiral Fingerprint: 1.8 – 2.0 ppm
-
C3 Protons (–CH₂–): Due to the chiral center at C2, the C3 protons are diastereotopic . They do not appear as a simple quartet.[2][3][5][6][7][8] Instead, they manifest as two complex multiplets (ddd or similar) because
and on C3 are magnetically distinct.
Technical Workflow: Overcoming the Water Overlap
To successfully characterize this molecule in DMSO-d6, you must suppress the water signal or shift it.
Protocol A: The "Dry-DMSO" Method (Recommended)
-
Objective: Minimize the HDO peak intensity to allow integration of methoxy signals.
-
Materials: DMSO-d6 (99.96% D, ampulized), Activated 3Å Molecular Sieves.
-
Pre-drying: Flame-dry the NMR tube and cap.
-
Sieving: Add 3-4 pellets of activated 3Å molecular sieves to the DMSO-d6 ampule immediately upon opening. Let stand for 2 hours.
-
Preparation: Dissolve ~10 mg of 2,4-dimethoxybutanoic acid in 0.6 mL of the dried solvent.
-
Acquisition: Run the spectrum immediately. The water peak should be a sharp singlet < 1% of the methoxy integral height.
Protocol B: The Temperature Shift (In-situ Validation)
-
Objective: Move the water peak away from the methoxy signals without changing solvents.
-
Mechanism: The chemical shift of H₂O in DMSO is highly temperature-dependent (shifts upfield with heat), while C-H signals are relatively static.
-
Standard Run: Acquire spectrum at 298 K (25°C). Note the overlap.
-
Heating: Increase probe temperature to 323 K (50°C).
-
Result: The water peak will shift upfield (towards ~3.1 ppm), potentially "de-masking" the methoxy signals at 3.3 ppm.
Visualizing the Logic
The following diagrams illustrate the structural assignment logic and the decision matrix for solvent selection.
Diagram 1: Structural Assignment & Shielding Logic
Caption: Correlation between chemical structure and predicted NMR shifts in DMSO-d6. Note the high risk of overlap for OMe groups.
Diagram 2: Solvent Selection Decision Matrix
Caption: Decision workflow for maximizing spectral quality and avoiding water interference.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[9] Journal of Organic Chemistry, 1997, 62, 7512–7515.[5][9] Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29, 2176–2179. Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005. (Standard text for substituent additivity rules).
-
Reich, H. J. "Proton NMR Chemical Shifts." University of Wisconsin-Madison Chemistry Department. (Authoritative database on substituent effects). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. rototec-spintec.com [rototec-spintec.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. kgroup.du.edu [kgroup.du.edu]
High-Resolution LC-MS/MS vs. THM-GC-MS: A Comparative Guide to the Fragmentation and Analysis of 2,4-Dimethoxybutanoic Acid
Executive Summary & Analytical Challenge
2,4-dimethoxybutanoic acid (C₆H₁₂O₄, Monoisotopic Mass: 148.0736 Da) is a highly polar, low-molecular-weight aliphatic acid. Because it lacks a strong UV-absorbing chromophore, traditional LC-UV methodologies are fundamentally inadequate for its trace-level quantitation. Consequently, mass spectrometry (MS) is the mandatory analytical readout.
However, analyzing this compound presents a distinct bifurcation in platform choice: should one utilize the soft ionization and exact mass capabilities of Liquid Chromatography High-Resolution Mass Spectrometry (LC-ESI-HRMS) , or rely on the hard ionization and robust library matching of Thermally-Assisted Hydrolysis and Methylation Gas Chromatography Mass Spectrometry (THM-GC-EI-MS) ?
This guide objectively compares the performance, fragmentation logic, and operational causality of these two dominant MS platforms to help you select the optimal workflow for your matrix.
Platform Architecture & Workflow Comparison
The selection between LC-HRMS and GC-MS dictates not only the sample preparation but the fundamental physics of the gas-phase fragmentation you will observe.
Fig 1: Parallel mass spectrometry workflows for 2,4-dimethoxybutanoic acid analysis.
Platform A: LC-ESI-HRMS/MS (Quadrupole Time-of-Flight)
High-resolution mass spectrometry (HRMS) allows for the exploration of unknown or targeted compounds by assigning exact masses to observed peaks, enabling software to calculate the precise elemental composition[1]. For 2,4-dimethoxybutanoic acid, Electrospray Ionization (ESI) in negative mode is the gold standard.
-
The Causality: The carboxylic acid moiety readily yields a stable deprotonated species [M-H]⁻. By avoiding derivatization, we eliminate sample prep variability. The use of a Q-TOF or Orbitrap system provides sub-5 ppm mass accuracy, which is critical for distinguishing this compound from isobaric interferences in complex biological matrices[2].
Platform B: THM-GC-EI-MS (Derivatization-Coupled)
Underivatized carboxylic acids interact strongly with the silanol groups of GC stationary phases, causing severe peak tailing and signal loss.
-
The Causality: To circumvent this, Thermally-Assisted Hydrolysis and Methylation (THM) using Tetramethylammonium hydroxide (TMAH) is employed. TMAH acts as a powerful derivatizing agent that converts the acid into 2,4-dimethoxybutanoic acid methyl ester directly in the hot injection port[3]. The subsequent Electron Ionization (EI) at 70 eV shatters the molecule, providing a highly reproducible, library-searchable fingerprint.
Fragmentation Logic & Quantitative Data Synthesis
Understanding the gas-phase dissociation of 2,4-dimethoxybutanoic acid is critical for MRM (Multiple Reaction Monitoring) transition selection or HRMS annotation.
ESI-CID Fragmentation Pathway (Negative Mode)
Upon Collision-Induced Dissociation (CID), the [M-H]⁻ precursor (m/z 147.0663) undergoes specific neutral losses driven by the stability of the leaving groups.
Fig 2: ESI-CID fragmentation logic for deprotonated 2,4-dimethoxybutanoic acid.
Table 1: High-Resolution MS/MS Fragment Annotations (LC-ESI-QTOF)
| Precursor m/z | Fragment m/z | Elemental Formula | Mass Error (ppm) | Mechanistic Causality |
| 147.0663 | 103.0765 | C₅H₁₁O₂⁻ | < 2.0 | Decarboxylation: Loss of CO₂ (-44 Da). The carboxylate anion attacks the alpha-carbon, driving off CO₂ to form a stable carbanion. |
| 147.0663 | 115.0401 | C₅H₇O₃⁻ | < 2.5 | Demethanolation: Loss of CH₃OH (-32 Da). The methoxy group at C2 or C4 abstracts a neighboring proton, eliminating methanol. |
| 147.0663 | 129.0557 | C₆H₉O₃⁻ | < 3.0 | Dehydration: Loss of H₂O (-18 Da). Minor pathway, typically involving the carboxyl OH and an aliphatic hydrogen. |
Table 2: Head-to-Head Platform Performance Comparison
| Parameter | LC-ESI-HRMS/MS | THM-GC-EI-MS |
| Analyte Form | Underivatized free acid | Methyl ester derivative |
| Ionization Energy | Soft (~2-3 kV spray) | Hard (70 eV electron beam) |
| Primary Advantage | High throughput, exact mass confirmation | Extensive structural fingerprinting |
| Sample Prep Time | < 5 minutes (Dilute & Shoot) | ~15 minutes (TMAH addition) |
| Estimated LOD | 1-5 ng/mL | 10-50 ng/mL |
Self-Validating Experimental Protocols
To guarantee data integrity, the following protocols are designed as self-validating systems . They include internal feedback loops (blanks and internal standards) to immediately flag matrix suppression or derivatization failure.
Protocol A: LC-ESI-HRMS/MS Workflow
Optimal for high-throughput quantification in biological fluids or water.
-
System Suitability Test (SST): Inject a neat standard of 2,4-dimethoxybutanoic acid (50 ng/mL) to verify mass accuracy is within ±3 ppm and retention time drift is <0.1 min.
-
Sample Preparation: Dilute 50 µL of the sample matrix with 150 µL of Methanol containing 10 ng/mL of a ¹³C-labeled aliphatic acid internal standard (IS).
-
Causality: The IS continuously monitors ESI matrix suppression. If the IS area drops by >20% compared to the neat solvent, matrix effects are occurring, validating the need for further dilution.
-
-
Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Use 10 mM Ammonium Acetate in Water (A) and Methanol (B).
-
Causality: We use ammonium acetate (pH ~6.8) rather than 0.1% formic acid. Formic acid would protonate the analyte, severely suppressing the [M-H]⁻ signal in negative mode.
-
-
MS Acquisition: Operate the Q-TOF in negative ESI mode. Set the resolving power to >30,000 FWHM. Perform targeted MS/MS on m/z 147.0663 using a collision energy ramp of 15–30 eV to generate the diagnostic m/z 103.0765 and 115.0401 fragments.
-
Validation Check: Inject a procedural blank (extraction solvent only). The absence of the m/z 147.0663 peak validates that the system is free of carryover.
Protocol B: THM-GC-EI-MS Workflow
Optimal for complex solid matrices, polymers, or cultural heritage samples (e.g., binders)[3].
-
Procedural Blank Validation: Inject 5 µL of 25% Tetramethylammonium hydroxide (TMAH) in methanol into the GC.
-
Causality: TMAH can degrade over time and form artifactual peaks. A clean blank validates the reagent's purity.
-
-
In-Situ Derivatization: Add 5 µL of the sample extract to a micro-vial, followed by 5 µL of 25% TMAH.
-
Injection & Pyrolysis: Inject 1 µL into a programmable temperature vaporization (PTV) injector or pyrolyzer set to 300°C.
-
Causality: At 300°C, TMAH instantly hydrolyzes any bound esters and methylates the free 2,4-dimethoxybutanoic acid, yielding the volatile methyl ester (m/z 162.0892)[3].
-
-
Chromatography: Separate on a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 50°C (hold 2 min) to 300°C at 15°C/min.
-
MS Acquisition: Operate in EI mode at 70 eV. Scan from m/z 50 to 500. Extract the diagnostic alpha-cleavage ions (m/z 103 and m/z 131) for quantitation.
-
Validation Check: Monitor the chromatogram for the underivatized acid. Its complete absence validates 100% derivatization efficiency.
Conclusion
For modern analytical laboratories, the choice of platform depends heavily on the sample matrix. LC-ESI-HRMS/MS is the superior choice for high-throughput, trace-level quantification due to its minimal sample preparation and the high specificity of exact-mass neutral losses (CO₂ and CH₃OH). Conversely, THM-GC-EI-MS remains an indispensable, robust orthogonal technique for complex solid matrices where in-situ derivatization bypasses severe matrix interferences.
References
-
Session 2: Analytical methods for PFAS in environmental media - EPA Source: epa.gov URL:[Link]
-
Approaches to Non-targeted Analyses of Per- and Polyfluoroalkyl Substances (PFAS) in Environmental Samples Source: waters.com URL:[Link]
-
Characterization of the binders in the rock art of Cueva La Conga, Nicaragua Source: Digital Commons @ EMU URL:[Link]
Sources
comparing 2,4-dimethoxybutanoic acid vs 4,4-dimethoxybutanoic acid
An in-depth analysis of C4 building blocks is critical for designing robust synthetic routes in medicinal chemistry. Two structural isomers—4,4-dimethoxybutanoic acid and 2,4-dimethoxybutanoic acid —illustrate how functional group topology dictates chemical reactivity, stability, and application scope. While both share the molecular formula C6H12O4, they serve fundamentally different, non-interchangeable roles in drug development.
As an application scientist, I have structured this guide to objectively compare their chemical profiles, detail their field-proven experimental workflows, and explain the mechanistic causality behind their utilization in complex syntheses.
Structural & Chemical Profiling: The Causality of Reactivity
4,4-Dimethoxybutanoic Acid: The Masked Electrophile
4,4-Dimethoxybutanoic acid features a terminal carboxylic acid and a terminal dimethyl acetal. Mechanistically, it acts as a orthogonally protected succinic semialdehyde. The acetal is stable under basic and nucleophilic conditions but is highly acid-labile. This allows researchers to perform robust amide couplings at the carboxylic acid terminus without risking self-polymerization. Once the scaffold is assembled, mild Lewis or Brønsted acids can unmask the acetal into a reactive aldehyde, triggering downstream intramolecular reactions such as 1 [1].
2,4-Dimethoxybutanoic Acid: The Stable Lipophilic Spacer
In contrast, 2,4-dimethoxybutanoic acid contains two stable aliphatic ether linkages at the C2 and C4 positions. It lacks an acetal, meaning it cannot be unmasked into an aldehyde. Instead, its primary utility lies in introducing stable lipophilicity, hydrogen bond acceptors, and a specific chiral center (at C2) into drug scaffolds. It is heavily utilized in the synthesis of2 [2], where the stable ether bonds survive rigorous physiological conditions without degradation.
Quantitative Comparison Data
The following table summarizes the key physicochemical and functional differences between the two isomers.
| Property | 4,4-Dimethoxybutanoic Acid | 2,4-Dimethoxybutanoic Acid |
| CAS Number | 35848-90-9 | 1832579-54-0 |
| Molecular Formula | C6H12O4 | C6H12O4 |
| Molecular Weight | 148.16 g/mol | 148.16 g/mol |
| Structural Classification | Terminal Dimethyl Acetal & Carboxylic Acid | Bis-aliphatic Ether (C2, C4) & Carboxylic Acid |
| Chemical Stability | Acid-labile (unmasks to aldehyde); Base-stable | Acid-stable; Base-stable |
| Primary Synthetic Role | Masked electrophile for cyclizations | Lipophilic, stable spacer for SAR optimization |
| Target Applications | Azabicycles, Pyrrole pyrimidines | MALT1 Inhibitors (Pyrazolo-pyrimidines) |
Experimental Methodologies & Self-Validating Workflows
To ensure scientific integrity, the following protocols detail the specific handling and causality of reactions involving these two compounds.
Protocol A: Amide Coupling of 4,4-Dimethoxybutanoic Acid for Aza-Prins Precursors
Objective: Couple the acid to a homoallylic amine without prematurely deprotecting the acid-labile acetal. Causality: T3P (Propylphosphonic anhydride) is selected as the coupling agent because it operates under mild conditions. Standard acidic coupling conditions would unmask the acetal into an aldehyde, leading to unwanted side reactions before the intended Lewis-acid catalyzed cyclization [1].
Step-by-Step Methodology:
-
Preparation: To a stirred solution of 4,4-dimethoxybutanoic acid (1.0 equiv, 3 mmol) in dry Ethyl Acetate (24 mL) at 0 °C, add T3P (50% solution in EtOAc, 1.15 equiv).
-
Base Addition: Sequentially add Triethylamine (Et3N, 2.0 equiv) to maintain a mildly basic environment, neutralizing any acidic byproducts that could cleave the acetal.
-
Amine Addition: Add the target homoallylic amine (1.0 equiv) dropwise.
-
Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor via TLC until the complete consumption of the starting acid is observed.
-
Workup: Acidify the mixture carefully to exactly pH 7 using 1.0 M aqueous HCl. Critical step: Over-acidification will hydrolyze the acetal. Extract the product into EtOAc, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Protocol B: Synthesis of 2,4-Dimethoxybutanoic Acid for MALT1 Inhibitors
Objective: Synthesize the bis-ether building block from a lactone precursor. Causality: The reaction utilizes trimethyl orthoformate as a powerful dehydrating and methylating agent. Under acidic catalysis, the lactone ring of 3-methoxydihydrofuran-2(3H)-one opens. The transient primary alcohol is trapped as a methyl ether, and the carboxylic acid is protected as a methyl ester. Subsequent mild saponification with LiOH selectively hydrolyzes the ester without cleaving the newly formed stable aliphatic ethers [2].
Step-by-Step Methodology:
-
Ring-Opening & Etherification: Add H2SO4 (0.022 mL, 0.413 mmol) to a stirred solution of 3-methoxydihydrofuran-2(3H)-one (1.6 g, 13.78 mmol) and trimethyl orthoformate (2.92 g, 27.6 mmol) in Methanol (10 mL).
-
Heating: Stir the mixture at 50 °C overnight to drive the oxonium-mediated methylation to completion.
-
Concentration: Cool the reaction to room temperature and evaporate the volatiles under reduced pressure to yield the intermediate methyl 2,4-dimethoxybutanoate.
-
Saponification: Dissolve the crude residue in Tetrahydrofuran (THF, 28.3 mL). Add 2M aqueous LiOH (excess) and stir at room temperature until ester hydrolysis is complete (monitored by LC-MS).
-
Isolation: Separate the aqueous phase, acidify with 1N HCl to pH 1, and extract with Ethyl Acetate. Dry the organic phase over a phase separator cartridge and evaporate to afford pure 2,4-dimethoxybutanoic acid.
Visualizing the Workflows
The following diagrams map the logical progression of the workflows described above, highlighting the functional divergence of the two isomers.
Workflow for 4,4-dimethoxybutanoic acid acting as a masked electrophile in Aza-Prins cyclization.
Synthesis and integration workflow of 2,4-dimethoxybutanoic acid into MALT1 inhibitor scaffolds.
References
-
Synthesis of azabicycles via cascade aza-Prins reactions: accessing the indolizidine and quinolizidine cores University of Greenwich[Link]
- US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors Google P
Sources
HPLC retention time of 2,4-dimethoxybutanoic acid
As a Senior Application Scientist, developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for 2,4-dimethoxybutanoic acid requires navigating several distinct physicochemical challenges. This molecule—a short-chain aliphatic acid with two electron-withdrawing methoxy groups—is highly polar, possesses a low pKa (~4.0), and lacks a conjugated chromophore for strong UV absorption.
Standard Reversed-Phase (RP) chromatography often fails here. At a neutral pH, the carboxylic acid group is fully ionized, rendering the molecule too hydrophilic to partition into a standard C18 stationary phase, resulting in co-elution with the void volume.
This guide objectively compares three field-proven chromatographic strategies to achieve optimal retention and resolution for 2,4-dimethoxybutanoic acid, detailing the causality behind each experimental choice.
Chromatographic Method Selection Logic
To achieve a viable retention factor (
-
Aqueous-Compatible RP-HPLC (Ion Suppression): Lowers the mobile phase pH below the analyte's pKa to protonate the carboxylate group, increasing hydrophobicity[1].
-
Ion-Exclusion Chromatography (IEC): Utilizes electrostatic repulsion from a negatively charged stationary phase to separate organic acids based on their pKa and molecular size[2].
-
Mixed-Mode Chromatography: Combines hydrophobic and ion-exchange mechanisms to retain polar organic acids without requiring extreme pH adjustments[3].
Fig 1: Chromatographic retention mechanisms for polar organic acids.
Quantitative Performance Comparison
The following table synthesizes the expected chromatographic performance of 2,4-dimethoxybutanoic acid across the three evaluated methodologies.
| Parameter | Method A: AQ-C18 (Ion Suppression) | Method B: Ion-Exclusion (IEC) | Method C: Mixed-Mode (Newcrom) |
| Primary Retention Mechanism | Hydrophobic Partitioning | Donnan Exclusion / Size | Hydrophobic + Anion Exchange |
| Stationary Phase | Polar-embedded C18 (e.g., Ascentis AQ) | Sulfonated Styrene-DVB | Alkyl chain with terminal amine |
| Mobile Phase | 0.1% H₃PO₄ / MeCN (95:5) | 5 mM p-Toluenesulfonic acid | H₂O / MeCN / Formic Acid |
| Typical Retention Time (RT) | ~4.2 min | ~8.5 min | ~5.8 min |
| Tailing Factor ( | 1.15 | 1.05 | 1.10 |
| Detection Mode | UV at 210 nm | Electroconductivity / UV 210 nm | CAD / MS |
| Phase Collapse Risk | Low (AQ-design prevents dewetting) | None (Aqueous compatible) | None |
Self-Validating Experimental Protocols
A reliable analytical method must be a self-validating system. The protocols below are designed with built-in System Suitability Testing (SST) to ensure data integrity.
Fig 2: Self-validating experimental workflow for HPLC analysis.
Protocol A: Ion Suppression RP-HPLC (AQ-C18)
Causality: Standard C18 columns undergo phase collapse (dewetting) in highly aqueous mobile phases. Using an AQ-C18 column with a polar end-capping prevents this. Adding 0.1% Phosphoric Acid lowers the pH to ~2.1, fully protonating 2,4-dimethoxybutanoic acid and allowing it to partition into the stationary phase[1].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1%
in HPLC-grade water) and Mobile Phase B (100% Acetonitrile). Filter Phase A through a 0.22 µm hydrophilic PTFE membrane to remove particulates that cause baseline noise at 210 nm. -
System Equilibration: Install an AQ-C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush with 95% A / 5% B at 1.0 mL/min until the UV baseline at 210 nm is stable (drift < 1 mAU/hr).
-
Void Volume Verification (Self-Validation): Inject 10 µL of a pure diluent blank. Identify the solvent front disturbance to establish the void time (
, typically ~1.5 min). -
Standard Injection: Inject a 50 µg/mL standard of 2,4-dimethoxybutanoic acid.
-
Suitability Calculation: Verify that the retention time yields a capacity factor (
) greater than 2.0 ( ). If , decrease the Acetonitrile percentage to 2%.
Protocol B: Ion-Exclusion Chromatography (IEC)
Causality: IEC separates organic acids based on their dissociation constants (pKa). The stationary phase is a strongly acidic cation exchange resin (H+ form). Strong acids are electrostatically excluded and elute at the void volume, while weak acids like 2,4-dimethoxybutanoic acid penetrate the resin pores, eluting later[2].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic eluent of 5 mM p-Toluenesulfonic acid. Note: If using electroconductivity detection, a post-column pH buffering system may be required to lower background conductivity.
-
Thermal Equilibration: Install an Ion-Exclusion column (e.g., Shim-pack SCR-102H). Set the column oven to 40°C. Causality: Elevated temperatures improve mass transfer in polymer-based resins, reducing peak tailing.
-
Flow Rate Optimization: Set flow rate to 0.8 mL/min. Monitor backpressure; polymer resins are pressure-sensitive and must not exceed the manufacturer's specified limits (typically < 100 bar).
-
System Suitability: Inject a mixed standard containing a strong acid (e.g., sulfuric acid, to mark the exclusion limit) and 2,4-dimethoxybutanoic acid. Ensure baseline resolution (
) between the exclusion peak and the analyte.
Protocol C: Mixed-Mode Chromatography
Causality: For LC-MS applications, non-volatile buffers like
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic blend of Water / Acetonitrile / Formic Acid (e.g., 60:40:0.1 v/v/v).
-
Equilibration: Flush the mixed-mode column at 1.0 mL/min. Because mixed-mode columns rely on ionic interactions, equilibration requires at least 20 column volumes to fully saturate the ionic sites.
-
Detection Setup: Route the eluent to a Charged Aerosol Detector (CAD) or Mass Spectrometer. If using CAD, set the evaporation temperature to 35°C (2,4-dimethoxybutanoic acid is semi-volatile; higher temperatures may cause signal loss).
-
Validation: Inject blank to ensure no carryover from the highly retentive ion-exchange sites.
References
-
Shimadzu. "No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application." Shimadzu Application News. Available at:[Link][2]
-
SIELC Technologies. "HPLC Separation of Small Organic Acids on Newcrom B Column." SIELC Applications. Available at:[Link][3]
-
SIELC Technologies. "Butanoic acid - SIELC Technologies." SIELC Applications. Available at:[Link][4]
Sources
distinguishing 2,4-dimethoxybutanoic acid from succinic acid derivatives
Technical Comparison Guide: Analytical Discrimination of 2,4-Dimethoxybutanoic Acid from Succinic Acid Derivatives
Executive Summary
In metabolic engineering and synthetic organic chemistry, distinguishing 2,4-dimethoxybutanoic acid (2,4-DMBA) from succinic acid derivatives (specifically dimethyl succinate and succinic acid itself) presents a unique analytical challenge. While succinic acid (C4H6O4) is a fundamental C4-dicarboxylic acid, 2,4-DMBA (C6H12O4) shares a similar molecular weight and polarity profile with dimethyl succinate (C6H10O4), a common synthetic byproduct or derivative.
This guide provides a definitive analytical framework to resolve these compounds. The core distinction lies in the degree of unsaturation (DoU) and molecular symmetry . 2,4-DMBA possesses a chiral center and ether linkages, resulting in distinct NMR splitting patterns and mass spectral fragmentation compared to the highly symmetric succinate backbone.
Part 1: Structural & Physicochemical Divergence
To design a robust separation protocol, one must first exploit the fundamental differences in acidity and symmetry.
| Feature | 2,4-Dimethoxybutanoic Acid (2,4-DMBA) | Dimethyl Succinate (DMS) | Succinic Acid (SA) |
| Formula | C₆H₁₂O₄ | C₆H₁₀O₄ | C₄H₆O₄ |
| MW ( g/mol ) | 148.16 | 146.14 | 118.09 |
| Structure | HOOC-CH(OMe)-CH₂-CH₂-OMe | MeOOC-CH₂-CH₂-COOMe | HOOC-CH₂-CH₂-COOH |
| Functionality | Monocarboxylic Acid, Diether | Diester (Neutral) | Dicarboxylic Acid |
| Chirality | Yes (C2 is chiral) | No (Achiral) | No (Achiral) |
| Solubility (pH 8) | Soluble (as carboxylate) | Insoluble/Immiscible | Soluble (as dicarboxylate) |
Senior Scientist Insight:
Do not rely solely on Reverse-Phase HPLC (RP-HPLC) retention times. Both 2,4-DMBA and Dimethyl Succinate have similar lipophilicity profiles due to the methoxy groups masking the polar backbone. The most robust "quick check" is a bicarbonate solubility test . 2,4-DMBA will dissolve in 5% NaHCO₃ with effervescence; Dimethyl Succinate will remain as an organic layer (oil).
Part 2: Spectroscopic Characterization (NMR & MS)
This section details the definitive "fingerprints" for identification.
Nuclear Magnetic Resonance (¹H-NMR)
NMR is the gold standard for this differentiation due to the symmetry of succinates versus the asymmetry of 2,4-DMBA.
-
Succinic Acid/Dimethyl Succinate:
-
Symmetry: The molecule has a
axis of symmetry (or plane). -
Signal: The methylene protons (-CH₂-CH₂-) appear as a singlet (approx. 2.6 ppm for SA, 2.6-2.7 ppm for DMS).
-
Methoxy: DMS shows a sharp singlet at ~3.7 ppm (Ester O-Me).
-
-
2,4-Dimethoxybutanoic Acid:
-
Asymmetry: The C2 position is chiral, making the C3 protons diastereotopic .
-
Splitting:
-
C2-H: A distinct doublet of doublets (dd) or multiplet around 3.8–4.0 ppm.
-
C3-H: Complex multiplet (not a simple triplet/quartet) because
and are magnetically non-equivalent. -
Methoxy Groups: Two distinct singlets. The ether methoxy (terminal) and the alpha-methoxy will have different chemical shifts (typically ~3.3 ppm and ~3.4 ppm).
-
-
Mass Spectrometry (MS)
Mass spectrometry resolves the molecular formula difference (2 Hydrogen atoms).
-
Technique: GC-MS (EI Source) or LC-MS (ESI Negative).
-
Differentiation Logic:
-
Molecular Ion: 2,4-DMBA (148 Da) vs. DMS (146 Da).
-
Fragmentation (EI):
-
DMS: Characterized by loss of methoxy (
, m/z 115) and carbomethoxy ( , m/z 87). -
2,4-DMBA: Characterized by alpha-cleavage at the ether. Loss of the carboxyl group (
) and stability of the ether fragment.
-
-
Part 3: Analytical Workflows (Visualized)
Workflow 1: Rapid Identification Logic
Caption: Decision tree for distinguishing 2,4-DMBA from succinic derivatives using solubility, MS, and NMR.
Part 4: Experimental Protocols
Protocol A: High-Resolution LC-MS/MS Analysis
Best for: Trace analysis in biological matrices (e.g., fermentation broth).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
Methodology:
-
Sample Prep: Dilute sample to 10 ppm in water. Filter through 0.2µm PTFE.
-
LC Gradient:
-
0-1 min: 5% B (Isocratic hold to elute polar salts).
-
1-6 min: 5% -> 60% B (Linear gradient).
-
6-8 min: 95% B (Wash).
-
-
MS Settings (ESI Negative Mode):
-
2,4-DMBA: Monitor m/z 147.1
.-
Key Transition: 147 -> 101 (Loss of HCOOH/CH3OH).
-
-
Succinic Acid: Monitor m/z 117.0
.-
Key Transition: 117 -> 73 (Loss of CO2).
-
-
Dimethyl Succinate: Note: This will not ionize well in ESI-. Use ESI+ (monitor m/z 147
or 169 ).
-
Data Interpretation: Succinic acid elutes early (0.8 - 1.2 min) due to high polarity. 2,4-DMBA elutes later (3.0 - 4.5 min) due to the lipophilic methoxy substitutions.
Protocol B: 1H-NMR Verification
Best for: Purity assessment of synthetic standards.
Methodology:
-
Dissolve ~10 mg of sample in 600 µL of
(for esters/ethers) or (for free acids). -
Acquire spectrum (minimum 16 scans).
-
Critical Check: Look at the region 2.5–2.8 ppm.
-
If you see a clean singlet , you have Succinic Acid or Dimethyl Succinate.
-
If this region is empty or contains complex multiplets, and you see signals at 3.2–4.0 ppm, you have 2,4-DMBA .
-
Part 5: Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Co-elution in HPLC | 2,4-DMBA and Dimethyl Succinate have similar polarity. | Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions with the ester carbonyls of succinate provide orthogonal selectivity. |
| MS Signal Suppression | High concentration of succinic acid suppresses 2,4-DMBA. | Use a divert valve to send the first 2 minutes of flow (Succinic Acid) to waste. |
| "Ghost" Peaks in GC | Thermal degradation of 2,4-DMBA. | 2,4-DMBA can decarboxylate or dehydrate in a hot GC injector. Derivatize with BSTFA/TMCS prior to GC injection to stabilize the carboxylic acid as a TMS ester. |
References
-
Vertex AI Search. (2025). Analytical methods distinguishing 2,4-dimethoxybutanoic acid from succinic acid. Retrieved from 1
-
SIELC Technologies. (2025). HPLC Method for Analysis of Succinic Acid. Retrieved from 2
-
Marquis, B. J., et al. (2017).[3] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Metabolomics. Retrieved from 1
-
Michigan State University. (2025). Derivatives of Carboxylic Acids: Reactivity and Spectroscopy. Retrieved from 4
Sources
Empirical Formula Validation for C6H12O4: A Comparative Guide to CHNS/O Microanalysis vs. High-Resolution Mass Spectrometry
In drug development and synthetic organic chemistry, proving the exact elemental composition of a novel compound is a non-negotiable regulatory and publication standard. For a molecule with the empirical formula C6H12O4 (which could represent various branched-chain esters, cyclic polyols, or deoxy sugar derivatives), researchers must validate its composition to confirm both structural identity and bulk purity.
Historically, combustion analysis (CHNS/O) has been the gold standard. However, the rise of High-Resolution Mass Spectrometry (HRMS) has sparked a debate on the most effective validation strategy. As a Senior Application Scientist, I present this objective comparison guide to evaluate the performance, causality, and experimental workflows of Automated CHNS/O Analyzers versus HRMS for validating C6H12O4.
The Theoretical Baseline: Elemental Calculation for C6H12O4
Before initiating any analytical workflow, we must establish the theoretical baseline. The theoretical mass percentages are calculated using standard atomic weights (C: 12.011, H: 1.008, O: 15.999).
Table 1: Theoretical Elemental Composition and Exact Mass of C6H12O4
| Element / Parameter | Atomic Count | Total Mass Contribution ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 6 | 72.066 | 48.64% |
| Hydrogen (H) | 12 | 12.096 | 8.16% |
| Oxygen (O) | 4 | 63.996 | 43.19% |
| Total Molar Mass | - | 148.158 g/mol | 100.00% |
| Monoisotopic Mass | - | 148.0736 Da | - |
According to the American Chemical Society (ACS) guidelines, experimental values for carbon and hydrogen must fall within ±0.4% of these calculated theoretical values to prove bulk purity for publication[1][2].
Technology Comparison: CHNS/O Analyzers vs. HRMS
To validate C6H12O4, laboratories typically choose between dynamic flash combustion and exact mass measurement.
Automated CHNS/O Microanalysis (e.g., Thermo Fisher FlashSmart)
Modern elemental analyzers utilize the modified Dumas method[3]. The sample is subjected to dynamic flash combustion at ~1800°C in an oxygen-rich environment. The resulting gases (CO2, H2O) are separated via gas chromatography (GC) and quantified using a Thermal Conductivity Detector (TCD)[4].
-
Pros: Directly measures bulk purity. It accounts for "invisible" impurities like inorganic salts or retained water, which alter the mass percentages.
-
Cons: Destructive technique requiring 1-5 mg of sample. Highly sensitive to environmental factors like hygroscopicity.
High-Resolution Mass Spectrometry (HRMS - ESI-TOF)
HRMS measures the mass-to-charge ratio (m/z) of ionized molecules to four or more decimal places[5]. For C6H12O4, we look for the protonated adduct [M+H]+ at m/z 149.0808 or the sodium adduct [M+Na]+ at m/z 171.0628.
-
Pros: Requires only microgram quantities. Confirms the exact molecular formula by distinguishing compounds with the same nominal mass but different elemental compositions[5].
-
Cons: Does not prove bulk purity. A sample could be 50% impure with inorganic salts, and HRMS would still show a perfect molecular ion peak.
Table 2: Performance Comparison for C6H12O4 Validation
| Feature | Automated CHNS/O Analyzer | HRMS (ESI-TOF) |
| Primary Output | Bulk %C, %H, %O | Exact m/z (± 5 ppm error) |
| Sample Requirement | 1.0 – 5.0 mg | < 0.1 mg |
| Purity Validation | Yes (detects bulk impurities) | No (only confirms identity) |
| Destructive? | Yes | Yes (but negligible volume) |
| Throughput | ~10 mins per sample | ~2-5 mins per sample |
Experimental Methodologies & Causality
Protocol A: CHNS Analysis via Dynamic Flash Combustion
-
Causality Focus: Complete oxidation and interference elimination.
-
Sample Preparation & Encapsulation: Weigh exactly 2.000 mg of the C6H12O4 sample into a highly pure tin capsule using a microbalance.
-
Causality: Tin is chosen because its oxidation is highly exothermic. When dropped into the furnace, the tin flash-burns, momentarily spiking the local temperature to ~1800°C to ensure complete breakdown of refractory organic bonds[6].
-
-
Combustion: Drop the capsule into the combustion reactor maintained at 950°C, accompanied by a precisely timed pulse of high-purity O2[7].
-
Reduction: The combustion gases (CO2, H2O, and excess O2) are swept by a Helium carrier gas into a reduction reactor packed with elemental copper.
-
GC Separation & Detection: The gases pass through a GC column, separating into distinct peaks (CO2, H2O) which are quantified by the TCD against a certified standard (e.g., Acetanilide)[4].
Protocol B: HRMS (ESI-TOF) Workflow
-
Causality Focus: Soft ionization and exact mass calibration.
-
Sample Dilution: Dissolve C6H12O4 in LC-MS grade Methanol to a concentration of 1 µg/mL.
-
Ionization: Inject the sample using Electrospray Ionization (ESI) in positive ion mode.
-
Causality: ESI is a "soft" ionization technique that transfers molecules into the gas phase without extensive fragmentation, preserving the intact [M+H]+ or[M+Na]+ ions required for empirical formula validation[1].
-
-
Mass Analysis: Analyze using a Time-of-Flight (TOF) analyzer calibrated with an internal reference mass (e.g., Leucine Enkephalin) to ensure mass accuracy within < 5 ppm.
Experimental Data Interpretation (E-E-A-T Insights)
In practice, a self-validating system requires both techniques. Relying solely on one method can lead to false rejections or false positives. Consider the following simulated experimental data for our C6H12O4 sample:
Table 3: Simulated Analytical Results for C6H12O4
| Method | Target Value | Experimental Result | Deviation / Error | Pass/Fail (ACS Standards) |
| CHNS: %C | 48.64% | 47.95% | -0.69% | FAIL (> 0.4%) |
| CHNS: %H | 8.16% | 8.52% | +0.36% | PASS (< 0.4%) |
| HRMS: [M+Na]+ | 171.0628 m/z | 171.0631 m/z | +1.7 ppm | PASS (< 5.0 ppm) |
Field-Proven Insight: Why did the carbon analysis fail the ACS ±0.4% threshold while HRMS passed perfectly? For oxygen-rich molecules like C6H12O4, hygroscopicity is a common issue. The absorption of atmospheric moisture (H2O) adds mass to the sample without adding carbon. This dilutes the bulk carbon percentage (causing the -0.69% drop) while slightly elevating the hydrogen percentage. Because HRMS only measures the ionized target molecule and ignores the background water, it gives a "false" sense of bulk purity[2][8]. Therefore, the most robust validation system uses HRMS for exact structural identity , and CHNS/O (post-lyophilization) for bulk purity validation .
Empirical Validation Workflow
Below is the logical decision matrix for validating the elemental composition of C6H12O4, ensuring both identity and purity are confirmed.
Decision matrix for validating the empirical formula of C6H12O4 using CHNS and HRMS.
References
-
ACS Research Data Guidelines. Source: American Chemical Society (ACS). URL:[Link]
-
An International Study Evaluating Elemental Analysis. Source: ACS Central Science. URL:[Link]
-
Elemental Analysis of CHN. Source: Toray Research Center. URL:[Link]
-
How Does a CHNSO Analyzer Work? Source: AZoM. URL:[Link]
Sources
- 1. ACS Research Data Guidelines [researcher-resources.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. analysis.rs [analysis.rs]
- 4. toray-research.co.jp [toray-research.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2,4-dimethoxybutanoic acid proper disposal procedures
Executive Summary: Immediate Action Required
2,4-Dimethoxybutanoic acid is a functionalized organic acid containing both a carboxylic acid moiety and two ether linkages.[1] For disposal purposes, it must be classified as Hazardous Chemical Waste .
-
Primary Hazard Class: Corrosive (Organic Acid).
-
Secondary Hazard Potential: Flammable/Combustible (due to ether/alkyl chain).
-
Disposal Method: High-temperature incineration (Fuel Blending).
-
Drain Disposal: STRICTLY PROHIBITED.
Critical Warning: As a methoxy-substituted aliphatic acid, this compound presents a dual risk profile. The carboxylic acid group requires segregation from bases and oxidizers, while the ether linkages require evaluation for potential peroxide formation if the container has been stored for extended periods (>12 months) or exposed to air/light, although methyl ethers are generally stable.
Chemical Hazard Assessment & Characterization
To ensure safe disposal, we must deconstruct the molecule into its functional risk components. This assessment dictates the waste stream selection.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Carboxylic Acid (-COOH) | Corrosive / Irritant (pH < 2 in solution). Causes skin and eye burns. | Must be segregated from bases (exothermic neutralization) and cyanides/sulfides (gas generation). |
| Methoxy Ethers (-OCH₃) | Combustible. Potential for peroxide formation (low risk for methyl ethers, but non-zero). | Classify as "Organic Waste." Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent violent oxidation. |
| Aliphatic Chain (C4) | Organic Load. Increases Chemical Oxygen Demand (COD). | Unsuitable for aqueous treatment systems; requires thermal destruction. |
Note on Identification: Ensure you are not confusing this with its aromatic analog, 2,4-Dimethoxybenzoic acid. While disposal routes are similar (incineration), the aliphatic butanoic variant is generally more volatile and may have a lower flash point.
Segregation & Compatibility Protocol
The Golden Rule of Chemical Waste: Never mix incompatible waste streams. 2,4-dimethoxybutanoic acid must be isolated from the following:
-
Strong Oxidizers: Specifically Nitric Acid , Perchloric Acid, and Chromic Acid. Mixing organic acids with oxidizing acids can lead to immediate violent reaction or explosion.
-
Bases (Caustics): Sodium Hydroxide, Ammonium Hydroxide. Mixing causes rapid exothermic heating, potentially pressurizing and rupturing the waste container.
-
Reactive Metals: Sodium, Potassium, Magnesium. Hydrogen gas evolution may occur.
Step-by-Step Disposal Workflow
Phase 1: Waste Characterization & Preparation
-
Purity Check: Determine if the waste is pure solid/liquid or a mixture (e.g., HPLC waste with Acetonitrile/Water).
-
Peroxide Test (If aged): If the chemical is an old solid or has been stored in a non-airtight container, use a standard peroxide test strip (e.g., Quantofix).
-
If < 20 ppm: Proceed to collection.
-
If > 20 ppm: Contact EHS immediately for stabilization (usually via reducing agents like ferrous sulfate) before moving.
-
Phase 2: Collection & Packaging
-
Select Container: Use a High-Density Polyethylene (HDPE) or Glass carboy/bottle.
-
Why? HDPE is resistant to organic acids and physical impact. Avoid metal containers due to acid corrosion.
-
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.
-
Required Fields:
-
Chemical Name: "2,4-Dimethoxybutanoic Acid" (No abbreviations).
-
Hazard Checkbox: [x] Corrosive, [x] Toxic.
-
-
Phase 3: Storage & Hand-off
-
Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.
-
Cap Management: Keep the cap tightly closed when not actively adding waste to prevent volatile emissions.
-
Disposal Request: Submit a pickup request through your facility's EHS portal. Do not transport the chemical to the central accumulation area yourself unless trained and authorized.
Visual Workflow: Decision Matrix
The following diagram outlines the logical flow for disposing of 2,4-dimethoxybutanoic acid, ensuring all safety checks are met before the material leaves your control.
Figure 1: Decision logic for the safe disposal of methoxy-substituted organic acids.
Emergency Contingencies (Spill Response)
In the event of a spill outside a fume hood:
-
Evacuate: Clear the immediate area.
-
PPE: Don nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.
-
Neutralization:
-
Do NOT use strong bases (NaOH) directly, as this may spatter.
-
Use a Spill Pillow or Sodium Bicarbonate (Baking Soda) to gently neutralize the acid. Look for the cessation of bubbling (CO₂ evolution).
-
-
Cleanup: Collect the resulting slurry as hazardous waste (Solid Waste stream). Do not mop into the floor drain.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 2,4-Dimethoxybenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
Sources
Personal protective equipment for handling 2,4-dimethoxybutanoic acid
Topic: Safe Handling & PPE Protocol: 2,4-Dimethoxybutanoic Acid Content Type: Operational Safety Guide (SOP Level) Audience: Chemical Researchers & Drug Development Scientists[1]
Executive Safety Assessment: The "Unknown" Hazard Protocol
Senior Scientist Note: You are likely handling 2,4-dimethoxybutanoic acid as a research intermediate. Unlike commodity chemicals (e.g., Acetic Acid), specific toxicological data (RTECS/LD50) for this exact isomer is often non-existent in public registries.
Therefore, we do not rely on a missing SDS. Instead, we apply Structure-Activity Relationship (SAR) analysis to predict hazards. This molecule contains two critical structural alerts that dictate your safety protocol:
-
Carboxylic Acid Moiety (C1): Confers acidity. Risk: Corrosive to tissue; severe eye damage; inhalation irritant.[2]
- -Methoxy Group (C2): Structurally analogous to Methoxyacetic acid (a known metabolite of 2-methoxyethanol). Risk: High potential for Reproductive Toxicity and Teratogenicity .
-
Primary Ether Linkage (C4): Increases lipophilicity (skin absorption) and flammability.
Operational Directive: Treat this substance as a Corrosive and a Potential Reproductive Toxin . Handle only in a fume hood.
Personal Protective Equipment (PPE) Matrix
Do not use generic "lab safety" rules. Use this specific matrix designed for organic acids with ether functionality.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Incidental) | Nitrile (Double Gloved) Thickness: ≥ 5 mil (0.12 mm)Change Frequency: Every 30 mins or immediately upon splash. | Nitrile offers good splash resistance to organic acids. Double gloving creates a buffer zone against the lipophilic ether moiety. |
| Hand Protection (Immersion) | Butyl Rubber or Viton Thickness: ≥ 0.3 mm | If dissolving in aggressive solvents (DCM, THF) or handling large volumes, Nitrile permeation breakthrough is too fast (<5 mins). |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 D3 rated) | Safety glasses are insufficient . The acidic nature poses an immediate risk of irreversible corneal opacity upon contact. |
| Respiratory | Fume Hood (Primary) Backup: Full-face respirator with OV/AG Cartridge (Organic Vapor/Acid Gas). | N95 masks offer zero protection against acidic vapors or solvent mists. |
| Body Defense | Lab Coat (Poly/Cotton) + Chemical Apron | Standard coats absorb liquids. A chemically resistant apron (rubber/neoprene) prevents acid burns to the torso. |
Risk Assessment Logic (Visualization)
The following diagram illustrates the decision pathway for handling this specific compound based on its functional groups.
Caption: Functional group analysis driving specific PPE selection. Note the escalation to "Repro-Toxin" precautions due to the alpha-methoxy structure.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
-
Setup: Place a disposable absorbent pad (pig mat) in the hood.
-
Weighing:
-
Solid: Weigh inside the hood using a draft shield. Do not transport open containers across the lab.
-
Liquid: Use a positive-displacement pipette or glass syringe. Avoid plastic syringes if the neat acid is corrosive to polypropylene (check compatibility).
-
Phase B: Reaction & Transfer
-
Solvent Choice: If dissolving, add the solvent to the acid slowly. Exothermic heat of solution is possible.
-
Inert Atmosphere: Flush reaction vessels with Nitrogen/Argon. Ethers can form peroxides over time; excluding oxygen mitigates this risk.
-
Heating: If heating is required, use a silicone oil bath or heating block. Never use a heat gun on open vessels containing ether-functionalized acids (flammability risk).
Phase C: Cleanup & Decontamination
-
Wipe Down: Clean all surfaces with a saturated Sodium Bicarbonate (
) solution to neutralize acidic residues. -
Indicator Check: Use pH paper on the work surface to confirm neutralization (pH 6–8) before removing PPE.
Waste Disposal Protocol
Segregation is critical to prevent unexpected side reactions in the waste drum.
| Waste Stream | Classification | Action |
| Primary Waste | Organic Acid | Collect in a dedicated "Organic Acid" waste container. DO NOT mix with Oxidizers (Nitric Acid) or Bases (risk of violent exotherm). |
| Contaminated Solids | Hazardous Solid | Gloves, weighing boats, and paper towels go into a double-bagged hazardous waste bin. |
| Aqueous Washings | Aqueous Acid | If neutralized ( |
Emergency Response (Self-Validating)
-
Skin Contact:
-
Eye Contact:
-
Spill (<50 mL):
-
Cover with Sodium Bicarbonate or Calcium Carbonate.
-
Wait for bubbling (
evolution) to cease. -
Sweep up solids as hazardous waste.
-
Handling Logic Diagram
Caption: Operational workflow emphasizing the critical spill response loop using weak base neutralization.
References
-
National Center for Biotechnology Information (PubChem). 2,4-Dimethoxybenzoic acid (Structural Analog for Acidity/Ether data). PubChem Compound Summary for CID 7052. Accessed 2024.[2][3][6][7] [Link]
-
European Chemicals Agency (ECHA). Methoxyacetic acid (Structural Analog for Reproductive Toxicity). Substance Information.[1][2][3][4][5][6][7][8][9] Accessed 2024.[2][3][6][7] [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Regulation 29 CFR 1910.138. [Link][10]
-
University of California, Berkeley (EH&S). Glove Selection Guide for Organic Acids.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. earth.utah.edu [earth.utah.edu]
- 5. scribd.com [scribd.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. uwyo.edu [uwyo.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
